MRT68921
Description
Properties
IUPAC Name |
N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N6O/c1-31-13-10-19-14-21(9-8-20(19)16-31)29-25-28-15-22(17-6-7-17)23(30-25)26-11-3-12-27-24(32)18-4-2-5-18/h8-9,14-15,17-18H,2-7,10-13,16H2,1H3,(H,27,32)(H2,26,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKISLZKMBSCLSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=CC(=C2)NC3=NC=C(C(=N3)NCCCNC(=O)C4CCC4)C5CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
MRT68921: A Technical Guide to its Mechanism of Action in Autophagy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of MRT68921, a potent small molecule inhibitor of autophagy. We will delve into its molecular targets, its impact on cellular signaling pathways, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Dual Inhibition of ULK1 and ULK2
This compound functions as a potent, dual inhibitor of the serine/threonine kinases ULK1 (Unc-51 like autophagy activating kinase 1) and ULK2.[1][2][3][4][5][6] These kinases are essential for the initiation of the autophagy cascade.[1][7] By inhibiting ULK1 and ULK2, this compound effectively blocks the autophagic process at its earliest stages.[1][8]
The inhibitory effect of this compound on ULK1 is highly specific. This has been demonstrated through the use of a drug-resistant M92T ULK1 mutant, where the compound failed to inhibit autophagy, confirming that its primary autophagy-inhibiting capacity is mediated through ULK1.[1][3] Inhibition of ULK1 by this compound leads to the accumulation of stalled, early autophagosomal structures, indicating a role for ULK1 not only in the initiation but also in the maturation of autophagosomes.[1][4][7][9]
While this compound also exhibits inhibitory activity against other kinases such as NUAK1, TBK1, and IKKϵ, its effect on mTOR-dependent autophagy is primarily attributed to its potent inhibition of ULK1.[1][10] Experiments utilizing TBK1 knockout cells have shown that TBK1 is not the essential target for this compound's autophagy-blocking activity.[1]
Quantitative Data
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC50 (nM) |
| ULK1 | 2.9 |
| ULK2 | 1.1 |
Data sourced from multiple references.[1][2][3][4][5][6]
Table 2: Cytotoxic Activity in Cancer Cell Lines (24h treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| NCI-H460 | Non-small cell lung cancer | ~1.76 |
| MNK45 | Gastric cancer | > 5 |
| U251 | Glioblastoma | > 5 |
| Various | Range across 12 cell lines | 1.76 - 8.91 |
Data sourced from reference[2][5][10].
Signaling Pathway
This compound intervenes in the canonical autophagy signaling pathway, primarily downstream of mTOR. Under nutrient-rich conditions, mTOR phosphorylates and inhibits the ULK1 complex. Upon nutrient starvation or mTOR inhibition, the ULK1 complex is activated, initiating the formation of the autophagosome. This compound directly inhibits the kinase activity of ULK1, thereby preventing the downstream events of autophagosome formation.
Caption: this compound inhibits the ULK1/2 complex, a key initiator of autophagy.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro ULK1 Kinase Assay
This assay measures the direct inhibitory effect of this compound on ULK1 kinase activity.
-
Enzyme and Substrate Preparation: Recombinant GST-tagged ULK1 is expressed and purified. A suitable substrate, such as Myelin Basic Protein (MBP) or a specific peptide substrate, is prepared.
-
Reaction Mixture: The kinase reaction is typically carried out in a buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mM DTT, and 100 µM ATP.
-
Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.
-
Initiation and Incubation: The reaction is initiated by the addition of [γ-³²P]ATP and incubated at 30°C for a specified time (e.g., 30 minutes).
-
Termination: The reaction is stopped by adding SDS-PAGE loading buffer.
-
Detection: The reaction products are resolved by SDS-PAGE, and the incorporation of ³²P into the substrate is quantified by autoradiography or phosphorimaging. The IC50 value is calculated from the dose-response curve.
Cellular Autophagy Flux Assay (LC3-II Immunoblotting)
This assay assesses the impact of this compound on the dynamic process of autophagy (autophagic flux) in a cellular context.
-
Cell Culture: Mouse Embryonic Fibroblasts (MEFs) or other suitable cell lines are cultured to ~70-80% confluency.
-
Induction of Autophagy: Autophagy is induced by amino acid starvation using Earle's Balanced Salt Solution (EBSS) for 1-2 hours.
-
Inhibitor Treatment: Cells are treated with this compound (e.g., 1 µM) in the presence or absence of a lysosomal inhibitor like bafilomycin A1 (50 nM). Bafilomycin A1 prevents the degradation of LC3-II in the lysosome, allowing for the measurement of the rate of autophagosome formation.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Immunoblotting: Cell lysates are resolved by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against LC3 and a loading control (e.g., tubulin or GAPDH), followed by incubation with a secondary antibody.
-
Analysis: The levels of LC3-II (lipidated form of LC3) are quantified and normalized to the loading control. A decrease in LC3-II accumulation in the presence of bafilomycin A1 indicates a blockage of autophagic flux.
Caption: Workflow for assessing autophagic flux using LC3-II immunoblotting.
LC3 Puncta Immunofluorescence Assay
This microscopy-based assay visualizes the formation of autophagosomes within cells.
-
Cell Culture and Treatment: Cells are grown on coverslips and treated as described in the autophagy flux assay.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with a detergent such as Triton X-100 or saponin.
-
Immunostaining: Cells are incubated with a primary antibody against LC3, followed by a fluorescently labeled secondary antibody.
-
Imaging: The coverslips are mounted on slides, and images are acquired using a fluorescence microscope.
-
Analysis: The number of LC3-positive puncta (representing autophagosomes) per cell is quantified. A reduction in the number of puncta upon this compound treatment, even in the presence of bafilomycin A1, indicates an inhibition of autophagosome formation.[1]
Conclusion
This compound is a valuable research tool for studying the role of ULK1/2-dependent autophagy in various physiological and pathological processes. Its high potency and well-characterized mechanism of action make it a specific and reliable inhibitor for in vitro and cellular studies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations into the complex process of autophagy.
References
- 1. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Pharmacological inhibition of ULK1 kinase blocks mammalian target of rapamycin (mTOR)-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Aberrant autophagosome formation occurs upon small molecule inhibition of ULK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
MRT68921: A Technical Guide to its Dual Inhibition of ULK1 and ULK2 in Autophagy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of MRT68921, a potent dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2. It details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the associated signaling pathways to support further research and drug development efforts in the field of autophagy and cancer therapeutics.
Core Mechanism of Action: Inhibition of Autophagy Initiation
This compound is a small molecule inhibitor that potently targets the serine/threonine kinases ULK1 and ULK2, which are essential for the initiation of the autophagy process.[1] Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and long-lived proteins, and its dysregulation is implicated in various diseases, including cancer.[1][2]
Under normal conditions, the mTORC1 complex phosphorylates and inhibits the ULK1/2 complex (comprising ULK1/2, ATG13, FIP200, and ATG101), thereby suppressing autophagy.[2][3] Upon cellular stress, such as nutrient deprivation, mTORC1 is inactivated, leading to the dephosphorylation and activation of the ULK1/2 complex.[3] The activated ULK1/2 complex then phosphorylates downstream components of the autophagy machinery, initiating the formation of the autophagosome.[4][5]
This compound exerts its inhibitory effect by directly targeting the kinase activity of ULK1 and ULK2.[1] This inhibition prevents the phosphorylation of downstream targets, thereby blocking autophagic flux and disrupting autophagosome maturation.[6][7] This leads to an accumulation of stalled, early autophagosomal structures.[1]
Quantitative Data: Inhibitory Potency of this compound
This compound demonstrates high potency against both ULK1 and ULK2, as determined by in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Target Kinase | IC50 (nM) | Assay Type |
| ULK1 | 2.9 nM | Cell-free |
| ULK2 | 1.1 nM | Cell-free |
Data sourced from multiple consistent reports.[6][7][8]
Signaling Pathway and Inhibition
The following diagram illustrates the canonical ULK1/2 signaling pathway in autophagy and the point of inhibition by this compound.
Experimental Protocols
In Vitro ULK1/2 Kinase Assay
This protocol is a representative method for determining the in vitro inhibitory activity of this compound against ULK1 and ULK2.
1. Enzyme Preparation:
-
Recombinant GST-tagged ULK1 or ULK2 is expressed in and purified from an appropriate system (e.g., Sf9 or 293T cells).[6]
2. Kinase Reaction:
-
The kinase assay is performed in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM magnesium acetate, 0.1 mM EGTA, and 0.1% β-mercaptoethanol).[6][9]
-
The reaction mixture contains the purified ULK1 or ULK2 enzyme, a substrate (e.g., a generic kinase substrate or a specific ULK1/2 substrate), and varying concentrations of this compound.
-
The reaction is initiated by the addition of ATP, typically a mixture of non-radioactive ("cold") ATP (e.g., 30 μM) and a small amount of radiolabeled [γ-32P]ATP (e.g., 0.5 μCi).[6][9]
-
The reaction is incubated for a defined period (e.g., 5 minutes) at a controlled temperature (e.g., 25 °C).[6][9]
3. Reaction Termination and Analysis:
-
The reaction is stopped by adding SDS-PAGE sample buffer.[6]
-
The reaction products are separated by SDS-PAGE.
-
The gel is transferred to a nitrocellulose membrane.[6]
-
The incorporation of the radiolabeled phosphate into the substrate is detected by autoradiography.
-
The amount of phosphorylation is quantified to determine the inhibitory effect of this compound at different concentrations, allowing for the calculation of the IC50 value.
Cellular Autophagy Flux Assay
This protocol is used to assess the effect of this compound on autophagic flux in a cellular context.
1. Cell Culture and Treatment:
-
Mouse embryonic fibroblasts (MEFs) or other suitable cell lines are cultured in standard growth medium (e.g., DMEM with 10% FBS and penicillin/streptomycin) at 37°C and 5% CO2.[6]
-
To induce autophagy, cells are washed and incubated in a starvation medium such as Earle's Balanced Salt Solution (EBSS) for a specified time (e.g., 1 hour).[6]
-
During the starvation period, cells are treated with this compound (e.g., 1 μM), a vehicle control (e.g., DMSO), and in some conditions, a lysosomal inhibitor like bafilomycin A1 (e.g., 50 nM).[1][6] Bafilomycin A1 prevents the degradation of autophagosomes, allowing for the measurement of autophagic flux.
2. Cell Lysis and Immunoblotting:
-
After treatment, cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against key autophagy markers, such as LC3 (to detect the conversion of LC3-I to the autophagosome-associated LC3-II) and p62/SQSTM1 (a protein degraded by autophagy). Antibodies against loading controls like tubulin or actin are also used.
-
The membrane is then incubated with appropriate secondary antibodies and visualized using a chemiluminescence detection system.
3. Analysis:
-
The levels of LC3-II and p62 are quantified and normalized to the loading control. An increase in LC3-II in the presence of a lysosomal inhibitor indicates an increase in autophagic flux. This compound is expected to reduce the accumulation of LC3-II, even in the presence of bafilomycin A1, demonstrating a blockage of autophagic flux.[1]
Broader Implications and Therapeutic Potential
Beyond its role in autophagy, this compound has also been identified as an inhibitor of NUAK1, a kinase involved in protecting cancer cells from oxidative stress.[8][10] This dual-targeting capability may contribute to its potent antitumor activities.[10] By inhibiting ULK1/2-mediated protective autophagy and NUAK1-dependent antioxidant pathways, this compound can induce reactive oxygen species (ROS) production and apoptosis in cancer cells.[8][10] These findings position this compound as a valuable tool for cancer research and a potential lead compound for the development of novel anticancer therapies.[1][10]
References
- 1. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Role of AMPK-mTOR-Ulk1/2 in the Regulation of Autophagy: Cross Talk, Shortcuts, and Feedbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | ULK1 Signaling in the Liver: Autophagy Dependent and Independent Actions [frontiersin.org]
- 5. Structure and Function of the ULK1 Complex in Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Sapphire Bioscience [sapphirebioscience.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | Autophagy | TargetMol [targetmol.com]
- 10. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor this compound exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Inhibition of NUAK1 and ULK1 by MRT68921: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of MRT68921, a potent small molecule inhibitor targeting both NUAK family SNF1-like kinase 1 (NUAK1) and Unc-51 like autophagy activating kinase 1 (ULK1). This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and therapeutic potential of dual NUAK1/ULK1 inhibition in oncology.
Core Mechanism of Action
This compound exerts its anti-tumor effects through the simultaneous inhibition of two key cellular kinases: NUAK1, a critical component of the antioxidant defense system, and ULK1, a central initiator of autophagy.[1][2] This dual inhibition strategy disrupts the balance of oxidative stress signals within cancer cells, leading to increased production of reactive oxygen species (ROS), induction of apoptosis, and ultimately, cell death.[3][4] The compound has demonstrated potent inhibition of ULK1 and its functionally redundant homolog ULK2.[3][5] While a specific IC50 for NUAK1 is not publicly available, functional assays confirm potent inhibition of its downstream signaling pathways.[3][6]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and cellular activity of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| ULK1 | 2.9[3][5] |
| ULK2 | 1.1[3][5] |
| NUAK1 | Potent Inhibition Confirmed by Downstream Target Modulation[3][6] |
Table 2: Cellular Cytotoxic Activity of this compound in Cancer Cell Lines (24-hour treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| NCI-H460 | Non-small cell lung cancer | 1.76[3][6] |
| A549 | Non-small cell lung cancer | >10 |
| H1299 | Non-small cell lung cancer | ~5 |
| MNK45 | Gastric cancer | ~3 |
| U251 | Glioblastoma | ~5 |
| Various other cancer cell lines | - | 1.76 - 8.91[3][6] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound and the general workflow for its experimental evaluation.
NUAK1 and ULK1 Signaling Pathways
Caption: Dual inhibition of NUAK1 and ULK1 by this compound.
Experimental Workflow for Evaluating this compound
Caption: General experimental workflow for this compound evaluation.
Detailed Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol provides a general framework for assessing the in vitro inhibitory activity of this compound against ULK1/2 and NUAK1.
-
Reagents and Materials:
-
Recombinant human ULK1, ULK2, or NUAK1 enzyme
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP (as required for the specific assay format)
-
Substrate peptide (specific for each kinase)
-
This compound (serially diluted in DMSO)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by dilution in kinase buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.
-
Add the kinase and substrate solution to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Cell Viability Assay (CCK-8)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the cytotoxic effects of this compound.[6]
-
Reagents and Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
CCK-8 reagent
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-40 µM) for 24-72 hours.[6]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol describes the detection of apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.[6][7]
-
Reagents and Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Harvest the cells (including both adherent and floating populations) after treatment with this compound for the desired time (e.g., 24 hours).[6]
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
-
Reactive Oxygen Species (ROS) Detection (DCFH-DA Staining)
This protocol details the measurement of intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).[6]
-
Reagents and Materials:
-
Cancer cells treated with this compound
-
DCFH-DA probe
-
Serum-free cell culture medium
-
PBS
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound for the desired time (e.g., 8 hours).[6]
-
Incubate the cells with DCFH-DA (e.g., 10 µM) in serum-free medium for 20-30 minutes at 37°C in the dark.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Measure the fluorescence intensity of dichlorofluorescein (DCF), the oxidized product of DCFH-DA, which is proportional to the intracellular ROS levels.
-
Western Blot Analysis for Signaling Pathway Modulation
This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the NUAK1 and ULK1 signaling pathways.[6]
-
Reagents and Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MYPT1, anti-MYPT1, anti-p-Gsk3β, anti-Gsk3β, anti-cleaved PARP, anti-LC3B, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
-
Conclusion
This compound is a potent dual inhibitor of NUAK1 and ULK1 that demonstrates significant anti-tumor activity in a range of cancer cell lines. Its mechanism of action, involving the disruption of oxidative stress homeostasis and the induction of apoptosis, presents a promising therapeutic strategy. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers investigating the therapeutic potential of targeting these key cellular pathways.
References
- 1. The ULK1 complex: Sensing nutrient signals for autophagy activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor this compound exerts potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor this compound exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Role of MRT68921 in Cellular Apoptosis and ROS Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRT68921 is a potent small molecule inhibitor with dual specificity for NUAK1 (NUAK family SNF1-like kinase 1) and ULK1 (Unc-51 like autophagy activating kinase 1).[1] This technical guide delves into the core mechanisms by which this compound modulates cellular apoptosis and the production of reactive oxygen species (ROS). By summarizing key quantitative data, providing detailed experimental methodologies, and visualizing the intricate signaling pathways, this document serves as a comprehensive resource for researchers in oncology, cell biology, and drug development. This compound's ability to induce cytotoxic effects in cancer cells by disrupting the balance of oxidative stress signals highlights its therapeutic potential.[1]
Introduction
Cancer cells often exhibit altered metabolic pathways and an increased reliance on pro-survival mechanisms to counteract cellular stress, including oxidative stress from elevated reactive oxygen species (ROS).[1] NUAK1, a critical component of the antioxidant defense system, and ULK1, a key initiator of autophagy, are two proteins that play pivotal roles in cancer cell survival.[1] this compound has emerged as a valuable tool to probe the interplay between these survival pathways. Its dual inhibitory action provides a unique opportunity to study the synergistic effects of blocking both antioxidant defense and autophagy, leading to enhanced cancer cell death.[1] This guide will explore the functional consequences of this compound treatment, with a specific focus on its induction of apoptosis and modulation of intracellular ROS levels.
Quantitative Data on this compound's Cellular Effects
The efficacy of this compound in inducing cytotoxicity, apoptosis, and ROS production has been quantified across various cancer cell lines. The following tables summarize these key findings.
Table 1: Cytotoxic Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration |
| A549 | Lung Cancer | 1.76 - 8.91 | 24 hours |
| H1299 | Lung Cancer | 1.76 - 8.91 | 24 hours |
| NCI-H460 | Lung Cancer | 1.76 - 8.91 | 24 hours |
| MNK45 | Not Specified | 1.76 - 8.91 | 24 hours |
| U251 | Glioblastoma | 1.76 - 8.91 | 24 hours |
Data compiled from studies demonstrating the cytotoxic effects of this compound across a panel of cancer cell lines.[1]
Table 2: Induction of Apoptosis by this compound
| Cell Line | This compound Concentration (µM) | Treatment Duration | Percentage of Apoptotic Cells (Annexin V-positive) |
| NCI-H460 | 0 | 24 hours | Baseline |
| 1 | 24 hours | Dose-dependent increase | |
| 5 | 24 hours | Dose-dependent increase | |
| 10 | 24 hours | Dose-dependent increase | |
| MNK45 | 0 | 24 hours | Baseline |
| 1 | 24 hours | Dose-dependent increase | |
| 5 | 24 hours | Dose-dependent increase | |
| 10 | 24 hours | Dose-dependent increase |
Treatment with this compound leads to a significant, dose-dependent increase in the population of apoptotic cells.[1][2]
Table 3: Elevation of Reactive Oxygen Species (ROS) by this compound
| Cell Line | This compound Concentration (µM) | Treatment Duration | Relative ROS Levels |
| A549 | 0 | 8 hours | Baseline |
| 1 | 8 hours | Elevated | |
| 5 | 8 hours | Significantly Elevated |
This compound treatment results in a dose-dependent elevation of intracellular ROS levels.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of this compound's effects on apoptosis and ROS production.
Apoptosis Assay using Annexin V/PI Staining
This protocol is for the detection and quantification of apoptotic cells by flow cytometry.
Materials:
-
T25 culture flasks
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed 1 x 10^6 cells in T25 culture flasks and culture overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for the desired duration (e.g., 24 hours).
-
Cell Harvesting:
-
Collect the cell culture supernatant containing floating (potentially apoptotic) cells.
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the supernatant from the previous step.
-
-
Staining:
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells immediately using a flow cytometer.
-
Data is interpreted as follows:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
-
ROS Detection using DCFH-DA Assay
This protocol is for the measurement of intracellular ROS levels.
Materials:
-
24-well plates
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Dimethyl sulfoxide (DMSO)
-
Serum-free cell culture medium
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Treatment: Treat cells with different concentrations of this compound (e.g., 0, 1, 5 µM) for the specified time (e.g., 8 hours).
-
Staining:
-
Prepare a 10 mM stock solution of DCFH-DA in DMSO.
-
Immediately before use, dilute the stock solution to a final working concentration of 10 µM in serum-free medium.
-
Remove the treatment medium from the cells and wash once with PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
-
Measurement:
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its effects by concurrently inhibiting NUAK1 and ULK1, leading to a cascade of events that culminate in apoptosis and increased ROS production.
This compound Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound.
Caption: this compound inhibits NUAK1 and ULK1, leading to apoptosis.
Experimental Workflow for Apoptosis and ROS Detection
The logical flow of the experimental procedures described above is visualized in the following diagram.
Caption: Workflow for apoptosis and ROS detection experiments.
Logical Relationship of this compound's Dual Inhibition
This diagram illustrates the logical consequence of this compound's dual inhibitory action.
Caption: Logical flow of this compound's dual inhibition mechanism.
Conclusion
This compound represents a significant tool for cancer research, offering a dual-pronged attack on key cancer cell survival pathways. Its ability to simultaneously inhibit NUAK1-mediated antioxidant defenses and ULK1-dependent autophagy leads to a synergistic increase in ROS production and apoptosis in cancer cells.[1] The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic applications of this compound and the broader implications of targeting oxidative stress and autophagy in cancer therapy.
References
MRT68921: A Potent Dual ULK1/ULK2 Inhibitor for Autophagy Research and Drug Development
An In-depth Technical Guide
Abstract
MRT68921 is a potent, dual inhibitor of the serine/threonine kinases ULK1 and ULK2, which are essential for the initiation of autophagy.[1][2][3] This technical guide provides a comprehensive overview of the foundational research on this compound, detailing its mechanism of action, key quantitative data, and detailed experimental protocols for its characterization. The document is intended for researchers, scientists, and drug development professionals working in the fields of autophagy, cancer biology, and neurodegenerative diseases.
Introduction
Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and long-lived proteins, playing a critical role in cellular homeostasis.[1][3] Dysregulation of autophagy is implicated in a variety of diseases, including cancer and neurodegenerative disorders. Unc-51 like autophagy activating kinase 1 (ULK1) and its homolog ULK2 are key initiators of the autophagy pathway, making them attractive targets for therapeutic intervention.[1][3] this compound has emerged as a valuable chemical probe to dissect the roles of ULK1/ULK2 in autophagy and as a lead compound for the development of autophagy-modulating therapeutics.[3] In addition to its effects on ULK1/ULK2, this compound has also been identified as a dual inhibitor of NUAK1, a kinase involved in antioxidant defense, suggesting a broader therapeutic potential.[4]
Mechanism of Action
This compound exerts its primary effect by directly inhibiting the kinase activity of both ULK1 and ULK2.[2][5][6][7] This inhibition occurs at the early stages of autophagosome formation, leading to a blockage of autophagic flux.[1][3][6] The inhibition of ULK1 by this compound prevents the phosphorylation of downstream autophagy-related (Atg) proteins, such as ATG13, which is a critical step in the assembly of the autophagy initiation complex. This results in the accumulation of stalled, early autophagosomal structures.[2][3]
Furthermore, this compound's inhibitory action on NUAK1 disrupts the antioxidant defense system in cancer cells.[4] This dual-targeting mechanism leads to an increase in reactive oxygen species (ROS), induction of apoptosis, and suppression of cancer cell growth and metastasis.[4][5]
Signaling Pathway
The following diagram illustrates the central role of ULK1/ULK2 in the initiation of autophagy and the point of inhibition by this compound.
Caption: Inhibition of ULK1/ULK2 by this compound blocks downstream signaling for autophagy.
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and cell-based assays.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | IC₅₀ (nM) | Reference(s) |
| ULK1 | 2.9 | [1][2][5][6][7][8] |
| ULK2 | 1.1 | [1][2][5][6][7][8] |
Table 2: Cytotoxic Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |
| NCI-H460 | Non-small cell lung cancer | 1.76 - 8.91 | [5][9] |
| MNK45 | Gastric cancer | 1.76 - 8.91 | [5][9] |
| U251 | Glioblastoma | 1.76 - 8.91 | [5][9] |
| A549 | Non-small cell lung cancer | 1.76 - 8.91 | [9] |
| Other Cancer Cell Lines | Various | 1.76 - 8.91 | [5][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
In Vitro ULK1/ULK2 Kinase Assay
This protocol describes a radiometric assay to determine the in vitro inhibitory activity of this compound against ULK1 and ULK2.
Materials:
-
Recombinant GST-tagged ULK1 or ULK2
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM magnesium acetate, 0.1 mM EGTA, 0.1% β-mercaptoethanol
-
ATP solution (30 µM cold ATP)
-
[γ-³²P]ATP (0.5 µCi)
-
This compound (various concentrations)
-
SDS-PAGE sample buffer
-
Glutathione-Sepharose column (for purification of recombinant kinases)
Procedure:
-
Purify recombinant GST-ULK1 or GST-ULK2 from expressing cells (e.g., 293T or Sf9 cells) using a glutathione-Sepharose column.[1]
-
Prepare reaction mixes in the Kinase Assay Buffer containing MBP substrate.
-
Add this compound at desired final concentrations to the reaction mixes. Include a DMSO control.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose membrane.
-
Analyze the phosphorylation of MBP by autoradiography and immunoblotting.[1][7]
Cell-Based Autophagy Assays
This protocol details the detection of the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation, by western blotting.
Materials:
-
Cells (e.g., MEFs, HeLa)
-
Complete cell culture medium
-
Earle's Balanced Salt Solution (EBSS) for starvation-induced autophagy
-
This compound
-
Bafilomycin A1 (an inhibitor of lysosomal degradation)
-
RIPA lysis buffer
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody: Rabbit anti-LC3B
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Induce autophagy by incubating cells in EBSS for 1-2 hours. Treat control cells with complete medium.[1]
-
Treat cells with this compound (e.g., 1 µM) in the presence or absence of Bafilomycin A1 (50 nM) during the autophagy induction period.[1][3]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in SDS-PAGE sample buffer.
-
Separate 20-40 µg of protein per lane on a 12-15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the LC3-II/actin or LC3-II/LC3-I ratio.
This protocol describes the visualization and quantification of LC3-positive puncta, representing autophagosomes, using immunofluorescence microscopy.
Materials:
-
Cells grown on coverslips
-
EBSS
-
This compound
-
Paraformaldehyde (4%) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-LC3B
-
Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Induce autophagy by incubating cells in EBSS for 1-2 hours, with or without this compound treatment.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific binding with blocking solution for 30 minutes.
-
Incubate the cells with the primary anti-LC3B antibody for 1 hour at room temperature.
-
Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Stain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope. Quantify the number of LC3 puncta per cell.
Apoptosis and ROS Detection by Flow Cytometry
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
DCFDA or other ROS-sensitive dye
-
Flow cytometer
Procedure for Apoptosis:
-
Treat cells with varying concentrations of this compound for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry, distinguishing between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Procedure for ROS Detection:
-
Treat cells with this compound for a shorter duration (e.g., 1-8 hours).[4]
-
Incubate the cells with a ROS-sensitive dye (e.g., DCFDA) according to the manufacturer's instructions.
-
Harvest and wash the cells.
-
Analyze the fluorescence intensity of the cells by flow cytometry to quantify intracellular ROS levels.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line (e.g., NCI-H460, MNK45)
-
This compound formulated for in vivo administration
-
Vehicle control (e.g., DMSO, PEG300, Tween 80, saline)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells (e.g., 5 x 10⁶ cells) into the flank of the mice.[4]
-
Allow tumors to establish and reach a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 10-40 mg/kg) or vehicle control via a suitable route (e.g., subcutaneous, intraperitoneal) daily or on a specified schedule.[5]
-
Measure tumor volume with calipers every few days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).[4]
Experimental Workflows and Logical Relationships
The following diagrams illustrate typical experimental workflows for studying this compound.
Caption: Workflow for the in vitro and cell-based characterization of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - Chemical Science (RSC Publishing) DOI:10.1039/C6SC05368H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor this compound exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. In vitro kinase assay [protocols.io]
An In-Depth Technical Guide to the Molecular Targets of MRT68921
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MRT68921 is a potent small molecule inhibitor that has garnered significant interest for its dual-targeting capabilities, primarily impacting cellular pathways involved in autophagy and stress response. Originally developed through screens for TANK-binding kinase 1 (TBK1) inhibitors, it was subsequently identified as a highly potent inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, the key initiators of the autophagy process.[1] Furthermore, this compound is a potent inhibitor of NUAK family SNF1-like kinase 1 (NUAK1), a critical component of the antioxidant defense system.[2][3][4][5] This multi-targeted profile allows this compound to modulate fundamental cellular processes such as autophagy and oxidative stress, making it a valuable tool for cancer research and a potential therapeutic agent. This document provides a comprehensive overview of the molecular targets of this compound, its impact on signaling pathways, quantitative inhibitory data, and the experimental protocols used for its characterization.
Primary Molecular Targets
The primary molecular targets of this compound are the serine/threonine kinases ULK1, ULK2, and NUAK1.
-
ULK1 and ULK2: These kinases are central to the initiation of autophagy, a catabolic process essential for cellular homeostasis, which is often upregulated in cancer cells to cope with metabolic stress.[1] this compound potently inhibits both ULK1 and its homolog ULK2, thereby blocking the autophagic process at its earliest step.[2][3][6][7] This inhibition disrupts the maturation of autophagosomes and blocks autophagic flux.[6][7] The inhibitory effect on autophagy has been demonstrated to be specifically through ULK1, as confirmed using a drug-resistant ULK1 mutant.[1]
-
NUAK1: This kinase is involved in protecting cancer cells from oxidative stress.[5] By inhibiting NUAK1, this compound disrupts this protective mechanism, leading to an increase in reactive oxygen species (ROS), DNA damage, and subsequent apoptosis in tumor cells.[2][4][5] The dual inhibition of ULK1-mediated protective autophagy and NUAK1-mediated antioxidant defense creates a potent synergistic antitumor effect.[4][5]
-
TBK1: While this compound was discovered during a screen for TBK1 inhibitors, its autophagy-inhibiting effects have been shown to be independent of TBK1.[1][8] Experiments using TBK1 knock-out cells have demonstrated that this compound still effectively inhibits mTOR-mediated autophagic flux, indicating that TBK1 is not the primary target for its autophagy-related activity.[1]
Quantitative Inhibitory Activity
The inhibitory potency of this compound against its primary kinase targets has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| ULK1 | 2.9 | Cell-free | [2][3][6] |
| ULK2 | 1.1 | Cell-free | [2][3][6] |
| NUAK1 | Potent Activity | Cell-based | [5][9] |
Note: While NUAK1 is a confirmed target, specific IC50 values are not as consistently reported in the provided literature as those for ULK1/2. However, downstream effects confirm potent inhibition in the low micromolar to nanomolar range in cellular assays.[5][9]
Affected Signaling Pathways
This compound exerts its cellular effects by intervening in two major signaling pathways: the ULK1/2-mediated autophagy pathway and the NUAK1-regulated oxidative stress response pathway.
Inhibition of Autophagy Initiation
This compound directly inhibits the kinase activity of the ULK1/2 complex, which is a critical upstream regulator of autophagy. This inhibition prevents the phosphorylation of downstream autophagy-related (Atg) proteins, such as ATG13, thereby halting the formation of the phagophore and subsequent maturation into an autophagosome.[1] This leads to an accumulation of stalled early autophagosomal structures.[1][10]
Disruption of Oxidative Stress Response
This compound inhibits NUAK1, which leads to the downregulation of its downstream targets, including MYPT1 and Gsk3β.[5] This pathway is crucial for protecting cancer cells from oxidative stress. Inhibition of NUAK1 results in increased levels of intracellular ROS, leading to DNA damage, activation of apoptotic pathways (e.g., increased cleaved PARP1), and ultimately, cell death.[2][5]
Experimental Protocols
The characterization of this compound's molecular targets involves a range of in vitro and cell-based assays.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay is used to determine the IC50 values of this compound against purified kinases like ULK1 and ULK2.
-
Objective: To quantify the direct inhibitory effect of this compound on kinase activity.
-
Materials:
-
Recombinant purified GST-ULK1 or GST-ULK2 enzyme.
-
Kinase assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM magnesium acetate, 0.1 mM EGTA, 0.1% β-mercaptoethanol).[1][6]
-
ATP solution (30 μM cold ATP supplemented with 0.5 μCi of [γ-32P]ATP).[1][6]
-
Substrate (e.g., Myelin Basic Protein).
-
This compound at various concentrations.
-
SDS-PAGE equipment, nitrocellulose membrane, and autoradiography supplies.
-
-
Procedure:
-
Prepare reaction mixes containing the kinase, substrate, and kinase assay buffer.
-
Add serially diluted this compound or DMSO (vehicle control) to the reaction mixes.
-
Initiate the kinase reaction by adding the [γ-32P]ATP solution.
-
Allow the reaction to proceed for 5-10 minutes at 25°C.[1]
-
Stop the reaction by adding SDS-PAGE sample buffer.[6]
-
Separate the reaction products by SDS-PAGE and transfer to a nitrocellulose membrane.[6]
-
Detect substrate phosphorylation by autoradiography.
-
Quantify band intensity to determine the level of inhibition at each compound concentration and calculate the IC50 value.
-
Cellular Autophagy Flux Assay (LC3-II Western Blot)
This assay measures the impact of this compound on autophagic flux within cells by monitoring the levels of the autophagosome marker LC3-II.
-
Objective: To assess whether this compound inhibits the autophagy process in a cellular context.
-
Materials:
-
Cell lines (e.g., Mouse Embryonic Fibroblasts - MEFs).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Starvation medium (e.g., Earle's Balanced Salt Solution - EBSS).[6]
-
Lysis buffer, SDS-PAGE equipment, and antibodies against LC3 and a loading control (e.g., tubulin).
-
-
Procedure:
-
Plate cells and grow to ~75% confluency.
-
Create four treatment groups: (1) Vehicle control in complete media, (2) this compound in complete media, (3) Vehicle control in EBSS, (4) this compound in EBSS.
-
For each condition, create a parallel set of wells and add Bafilomycin A1 for the last 1-2 hours of treatment to block lysosomal degradation of LC3-II.
-
Incubate cells for the desired time (e.g., 1-2 hours).[6]
-
Lyse the cells and collect protein lysates.
-
Perform Western blotting using an anti-LC3 antibody.
-
Analyze the levels of LC3-II. A blockage in autophagy by this compound will prevent the increase in LC3-II levels typically seen upon starvation (EBSS treatment), especially in the presence of Bafilomycin A1.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in intact cells by measuring changes in protein thermal stability upon ligand binding.
-
Objective: To verify that this compound physically binds to its target kinases (e.g., ULK1, NUAK1) inside the cell.
-
Materials:
-
Cultured cells expressing the target protein.
-
This compound and DMSO vehicle control.
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
Thermocycler or heating blocks.
-
Equipment for cell lysis (e.g., freeze-thaw cycles).
-
Centrifuge for separating soluble and aggregated proteins.
-
Western blot or ELISA equipment for detecting the soluble target protein.
-
-
Procedure:
-
Treat intact cells with this compound or DMSO for a set time (e.g., 1 hour) at 37°C.[11][12]
-
Wash and resuspend the cells in PBS.
-
Aliquot the cell suspension and heat the individual aliquots to a range of different temperatures for a short duration (e.g., 3 minutes).[13]
-
Lyse the cells (e.g., by repeated freeze-thaw cycles).
-
Pellet the heat-induced precipitated proteins by centrifugation.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein remaining at each temperature point by Western blot or another detection method.
-
Binding of this compound is expected to stabilize its target protein, resulting in a shift of the melting curve to higher temperatures compared to the DMSO control.
-
Target Validation Workflow
The process of identifying and validating the molecular targets of a compound like this compound follows a logical and multi-step workflow, progressing from broad screening to specific in-cell and in-vivo confirmation.
References
- 1. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor this compound exerts potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor this compound exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Sapphire Bioscience [sapphirebioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Aberrant autophagosome formation occurs upon small molecule inhibition of ULK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Use of MRT68921 in Cell Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRT68921 is a potent, dual inhibitor of the serine/threonine kinases ULK1 and ULK2 (Unc-51 Like Autophagy Activating Kinase 1 and 2), key regulators of autophagy initiation.[1][2][3] It also exhibits inhibitory activity against NUAK1 (NUAK family SNF1-like kinase 1), a kinase implicated in cancer cell survival and metabolism.[4][5] This technical guide provides an in-depth overview of the basic principles for utilizing this compound in cell biology research, with a focus on its application in studying autophagy and cancer.
Core Principles of this compound Action
This compound functions as a small molecule inhibitor that targets the kinase activity of ULK1 and ULK2.[1][2] These kinases are fundamental to the initiation of the autophagy cascade. Under normal conditions, the ULK1/2 complex, which also includes ATG13, FIP200, and ATG101, is negatively regulated by the mammalian target of rapamycin complex 1 (mTORC1).[6][7] Upon nutrient deprivation or other cellular stresses, mTORC1 is inactivated, leading to the activation of the ULK1/2 complex and the subsequent initiation of autophagosome formation.[7][8] this compound directly inhibits the kinase activity of ULK1 and ULK2, thereby blocking the downstream signaling events required for autophagy.[9]
Beyond its role in autophagy, this compound's inhibition of NUAK1 provides an additional layer of complexity to its cellular effects. NUAK1 is involved in regulating cellular stress responses, including oxidative stress, and has been identified as a potential therapeutic target in cancer.[5][10] The dual inhibition of ULK1/2 and NUAK1 by this compound can lead to a synergistic antitumor effect by simultaneously blocking a key cell survival pathway (autophagy) and a stress adaptation pathway.[5][11]
Quantitative Data: Inhibitory Potency and Cytotoxicity
The efficacy of this compound has been quantified through in vitro kinase assays and cell-based cytotoxicity assays. The following tables summarize key quantitative data for easy comparison.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| ULK1 | 2.9 |
| ULK2 | 1.1 |
Data sourced from multiple references.[1][2][3][4]
Table 2: Cytotoxic Activity of this compound in Various Cancer Cell Lines (24-hour treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| NCI-H460 | Non-small cell lung cancer | 1.76 |
| A549 | Non-small cell lung cancer | >10 |
| H1299 | Non-small cell lung cancer | ~5.0 |
| MNK45 | Gastric cancer | ~4.0 |
| U251 | Glioblastoma | ~5.0 |
| ...and others | ... | 1.76 - 8.91 |
IC50 values for a panel of twelve cancer cell lines ranged from 1.76 to 8.91 µM.[5][12][13]
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental design, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathways
Caption: this compound inhibits ULK1/2 and NUAK1 signaling pathways.
Experimental Workflow
Caption: A typical workflow for studying the effects of this compound.
Experimental Protocols
In Vitro ULK1/2 Kinase Assay
This protocol is adapted from methodologies described in the literature to determine the in vitro inhibitory activity of this compound against ULK1 and ULK2.[14][15][16]
Materials:
-
Recombinant GST-tagged ULK1 or ULK2
-
Kinase assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1 mM EGTA, 2 mM DTT)
-
ATP (cold and [γ-³²P]ATP)
-
This compound (dissolved in DMSO)
-
Substrate (e.g., myelin basic protein or a specific peptide substrate)
-
SDS-PAGE equipment
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant ULK1 or ULK2, and the desired concentration of this compound (or DMSO as a vehicle control).
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP to a final concentration of 100 µM.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding 2X Laemmli sample buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate using a phosphorimager or by autoradiography.
-
Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.
Assessment of Autophagy Inhibition in Cultured Cells (Western Blot for LC3-II)
This protocol outlines the steps to measure the effect of this compound on autophagic flux by monitoring the levels of LC3-II.[12][17]
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Bafilomycin A1 or Chloroquine (lysosomal inhibitors)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western blot equipment
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentration (e.g., 1 µM) for a specified time (e.g., 2-4 hours). For autophagic flux analysis, include a condition with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 2 hours of this compound treatment).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against LC3B overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities for LC3-I and LC3-II. A decrease in the LC3-II/LC3-I ratio or a reduction in the accumulation of LC3-II in the presence of a lysosomal inhibitor indicates a blockage of autophagic flux.
Cell Viability and Apoptosis Assays
These protocols are used to assess the cytotoxic and pro-apoptotic effects of this compound on cancer cells.[5][12]
Cell Viability (CCK-8 or MTT Assay):
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis (Annexin V/Propidium Iodide Staining):
-
Treat cells with this compound at the desired concentrations and for the desired time.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. The percentage of Annexin V-positive cells represents the apoptotic cell population.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of ULK1/2-mediated autophagy and NUAK1 signaling in various cellular processes, particularly in the context of cancer biology. Its potent and dual inhibitory activity allows for the effective blockade of autophagy initiation, leading to cytotoxic effects in cancer cells. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments utilizing this compound, contributing to a deeper understanding of the intricate cellular pathways it modulates. As with any pharmacological inhibitor, careful consideration of experimental design, including appropriate controls and concentration ranges, is crucial for obtaining robust and specific results.
References
- 1. The ULK1 complex mediates MTORC1 signaling to the autophagy initiation machinery via binding and phosphorylating ATG14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ULK1 complex: Sensing nutrient signals for autophagy activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Frontiers | ULK1 Signaling in the Liver: Autophagy Dependent and Independent Actions [frontiersin.org]
- 9. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor this compound exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. glpbio.com [glpbio.com]
- 16. This compound | Autophagy | TargetMol [targetmol.com]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Treatment of Cancer Cell Lines with MRT68921
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRT68921 is a potent dual inhibitor of NUAK1 and ULK1/2 kinases, demonstrating significant antitumor activities in preclinical studies.[1][2] It functions by disrupting the balance of oxidative stress signals and inhibiting autophagy, which are critical for the survival of cancer cells.[1][2] These application notes provide detailed protocols for the in vitro evaluation of this compound's cytotoxic and signaling effects on cancer cell lines.
Introduction
Cancer cells exhibit an increased metabolic rate, leading to elevated levels of reactive oxygen species (ROS) and a dependency on protective mechanisms like autophagy for survival.[1] this compound exploits these vulnerabilities through its dual-targeting mechanism. By inhibiting NUAK1, a key component of the antioxidant defense system, this compound elevates oxidative stress.[1] Simultaneously, it inhibits Unc-51-like kinase 1 (ULK1) and ULK2, essential kinases for the initiation of autophagy, thereby preventing the cancer cells from clearing damaged components and recycling nutrients.[2][3][4] This combined action leads to increased ROS levels, DNA damage, and ultimately, apoptotic cell death in various cancer cell types.[1][2]
Data Presentation
In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| ULK1 | 2.9 |
| ULK2 | 1.1 |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a cell-free assay.[2][5]
Cytotoxic Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 24h treatment |
| NCI-H460 | Non-small cell lung cancer | 1.76 |
| A549 | Non-small cell lung cancer | > 10 |
| H1299 | Non-small cell lung cancer | > 10 |
| MNK45 | Gastric cancer | ~5.0 |
| U251 | Glioblastoma | ~7.5 |
| MV4-11 | Acute Myeloid Leukemia (FLT3-ITD) | Dose-dependent apoptosis observed |
| MOLM-13 | Acute Myeloid Leukemia (FLT3-ITD) | Dose-dependent apoptosis observed |
| HL-60 | Acute Myeloid Leukemia (FLT3-WT) | Lower apoptosis compared to FLT3-ITD |
| U937 | Acute Myeloid Leukemia (FLT3-WT) | Lower apoptosis compared to FLT3-ITD |
IC50 values were determined using a CCK-8 assay after 24 hours of treatment with this compound.[1] Note that sensitivity to this compound can vary significantly between different cancer cell lines.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using CCK-8 Assay
This protocol outlines the steps to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
-
This compound (stock solution prepared in DMSO, stored at -20°C)[3]
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density that allows them to reach approximately 80% confluency within 24 hours.
-
Drug Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0 to 10 µM).[1] Include a DMSO-only control.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.[1]
-
CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value.
Protocol 2: Analysis of Apoptosis by Annexin V/PI Staining
This protocol describes the detection of apoptosis in cancer cells treated with this compound using flow cytometry.
Materials:
-
Cancer cell lines (e.g., NCI-H460, MNK45)[1]
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound (e.g., 0 to 10 µM) for 24 hours.[1]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are undergoing apoptosis, and PI positive cells are necrotic or late apoptotic.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol is for assessing the effect of this compound on the NUAK1 and ULK1 signaling pathways.
Materials:
-
Cancer cell lines (e.g., U251, MNK45)[2]
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against: p-MYPT1, MYPT1, p-Gsk3β, Gsk3β, cleaved PARP1, p-ULK1, ULK1, p-ATG13, ATG13, LC3B, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound (e.g., 0 to 5 µM) for 8 hours.[2] Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Densitometrically quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation. This compound treatment is expected to decrease the phosphorylation of MYPT1, Gsk3β, ULK1, and ATG13, and increase the levels of cleaved PARP1 and LC3-II.[1][6][7]
Visualizations
Caption: this compound dual-inhibits NUAK1 and ULK1, leading to increased ROS and apoptosis.
Caption: Workflow for determining the cytotoxicity of this compound using a CCK-8 assay.
References
- 1. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor this compound exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pentynoic-acid-stp-ester.com [pentynoic-acid-stp-ester.com]
- 4. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. ULK1 inhibition as a targeted therapeutic strategy for FLT3-ITD-mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
Optimal Concentration of MRT68921 for Inhibiting Autophagy in Mouse Embryonic Fibroblasts (MEFs)
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to utilizing MRT68921 for the inhibition of autophagy in Mouse Embryonic Fibroblasts (MEFs). This compound is a potent, dual inhibitor of the serine/threonine kinases ULK1 and ULK2, which are essential for the initiation of the autophagy cascade.[1][2][3] An optimal concentration of 1 µM has been demonstrated to effectively block both basal and induced autophagy in MEFs.[1][4] This document outlines the mechanism of action, provides detailed experimental protocols for assessing autophagy inhibition, and presents key quantitative data in a structured format.
Introduction
Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and long-lived proteins, playing a critical role in cellular homeostasis.[1] Dysregulation of autophagy is implicated in a variety of diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.[1][5] The ULK1/2 complex is a central regulator of autophagy initiation. This compound is a highly selective and potent small molecule inhibitor of ULK1 and ULK2, offering a valuable tool for studying the role of autophagy in various biological contexts.[1][6] Understanding the optimal working concentration and experimental conditions is crucial for accurate and reproducible results.
Mechanism of Action
This compound functions by competitively inhibiting the ATP-binding site of ULK1 and ULK2, thereby blocking their kinase activity.[5] This inhibition prevents the phosphorylation of downstream targets, such as ATG13, which is a critical step in the formation of the pre-autophagosomal structure.[1][7] Consequently, the entire autophagy process is halted at its earliest stage, leading to a reduction in the formation of autophagosomes and a subsequent decrease in autophagic flux.[1]
Below is a diagram illustrating the signaling pathway of autophagy initiation and the point of inhibition by this compound.
Caption: this compound inhibits ULK1, a key initiator of autophagy.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Type | Reference |
| Optimal Concentration for Autophagy Inhibition | 1 µM | MEFs | [1][4] |
| IC50 for ULK1 | 2.9 nM | In vitro | [2][3][4] |
| IC50 for ULK2 | 1.1 nM | In vitro | [2][3][4] |
| Cytotoxic IC50 (24h treatment) | 1.76 - 8.91 µM | Various Cancer Cell Lines | [4][8] |
Experimental Protocols
Detailed methodologies for key experiments to assess the optimal concentration of this compound in MEFs are provided below.
Experimental Workflow
References
- 1. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Autophagy | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Aberrant autophagosome formation occurs upon small molecule inhibition of ULK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Measuring Autophagic Flux with the ULK1/2 Inhibitor MRT68921 and Bafilomycin A1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and long-lived proteins. This catabolic process plays a critical role in cellular homeostasis, and its dysregulation is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases. A key method for monitoring autophagy is the measurement of autophagic flux, which represents the entire process from autophagosome formation to their fusion with lysosomes and subsequent degradation of their contents. Microtubule-associated protein 1 light chain 3 (LC3) is a reliable marker for autophagosomes. During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the autophagosome-associated form (LC3-II). Therefore, monitoring the levels of LC3-II is a standard method to assess autophagic activity.
This document provides detailed application notes and protocols for measuring autophagic flux using MRT68921, a potent dual inhibitor of UNC-51-like kinase 1 and 2 (ULK1/2), in conjunction with Bafilomycin A1, a specific inhibitor of the vacuolar-type H+-ATPase (V-ATPase). This compound blocks the initiation of autophagy, while Bafilomycin A1 inhibits the fusion of autophagosomes with lysosomes, preventing the degradation of LC3-II. The combined use of these compounds allows for a precise determination of autophagic flux by distinguishing between the induction of autophagy and the blockage of autophagosome clearance.
Key Reagents and Their Mechanisms of Action
| Reagent | Target | Mechanism of Action | Effect on Autophagy |
| This compound | ULK1 and ULK2 | Potent and dual inhibitor of the serine/threonine kinases ULK1 and ULK2, which are essential for the initiation of autophagy.[1][2][3][4] | Blocks the formation of autophagosomes at the initial stage.[1][5] |
| Bafilomycin A1 | Vacuolar-type H+-ATPase (V-ATPase) | Inhibits the V-ATPase, preventing the acidification of lysosomes and blocking the fusion of autophagosomes with lysosomes.[6][7] | Leads to the accumulation of autophagosomes and LC3-II.[8] |
Table 1: Summary of Key Reagents
In Vitro Inhibitory Concentrations
| Compound | Target | IC50 |
| This compound | ULK1 | 2.9 nM[1][2][4][9] |
| This compound | ULK2 | 1.1 nM[1][2][4][9] |
Table 2: In Vitro IC50 Values for this compound
Experimental Design and Workflow
The experimental workflow is designed to measure autophagic flux by comparing LC3-II levels under different treatment conditions. This allows for the differentiation between an increase in autophagosome synthesis and a decrease in their degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. adooq.com [adooq.com]
- 5. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.abclonal.com [blog.abclonal.com]
- 7. Untangling Autophagy Measurements: All Fluxed Up - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. glpbio.com [glpbio.com]
Application Notes and Protocols: In Vivo Efficacy of MRT68921 in NCI-H460 Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the in vivo efficacy of MRT68921, a potent dual inhibitor of NUAK1 and ULK1 kinases, in NCI-H460 non-small cell lung cancer xenograft models. The data presented demonstrates the significant anti-tumor activity of this compound, highlighting its potential as a therapeutic agent. Detailed protocols for establishing NCI-H460 xenograft models, preparing and administering this compound, and performing key biomarker analysis via immunohistochemistry are provided to facilitate the replication and further investigation of these findings.
Introduction
This compound is a small molecule inhibitor targeting both NUAK family SNF1-like kinase 1 (NUAK1) and Unc-51 like autophagy activating kinase 1 (ULK1).[1][2] NUAK1 is implicated in cancer cell survival and resistance to oxidative stress, while ULK1 is a critical initiator of autophagy, a cellular process that can promote tumor cell survival under stress.[1] By dually inhibiting these pathways, this compound disrupts the balance of oxidative stress signals in tumor cells, leading to increased reactive oxygen species (ROS) levels and apoptosis.[1][3] The NCI-H460 cell line, a human large cell lung carcinoma model, is highly sensitive to this compound and serves as a valuable tool for preclinical evaluation.[3][4] This document summarizes the in vivo anti-tumor effects of this compound in NCI-H460 xenografts and provides detailed methodologies for related experiments.
Data Presentation
Table 1: In Vivo Efficacy of this compound on NCI-H460 Tumor Growth[2][4]
| Treatment Group | Dosage and Administration | Mean Final Tumor Volume (mm³) | Mean Final Tumor Weight (g) |
| Control (DMSO) | Vehicle control, s.c., daily for 7 days | Significantly higher than treated groups | Significantly higher than treated groups |
| This compound | 10 mg/kg/day, s.c., daily for 7 days | Significantly decreased vs. control | Significantly decreased vs. control |
| This compound | 20 mg/kg/day, s.c., daily for 7 days | Significantly decreased vs. control | Significantly decreased vs. control |
| This compound | 40 mg/kg/day, s.c., daily for 7 days | Significantly decreased vs. control | Significantly decreased vs. control |
Note: While there was no statistically significant difference in the final tumor volumes between the 20 mg/kg/day and 40 mg/kg/day treatment groups, a significant difference was observed in the final tumor weights.[3]
Experimental Protocols
NCI-H460 Xenograft Tumor Model Establishment
This protocol outlines the procedure for establishing subcutaneous NCI-H460 tumors in immunodeficient mice.
Materials:
-
NCI-H460 human large cell lung carcinoma cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
6-8 week old female athymic nude or NSG mice
-
Sterile syringes and needles (27G)
-
Calipers
Procedure:
-
Culture NCI-H460 cells in T75 flasks until they reach 70-80% confluency.
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add 3-5 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin with 5-10 mL of complete growth medium and transfer the cell suspension to a 50 mL conical tube.
-
Centrifuge the cells at 1,000 rpm for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in sterile PBS.
-
Determine the cell viability and concentration using a hemocytometer and Trypan Blue exclusion.
-
Centrifuge the cells again and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.[5][6]
-
Monitor the mice for tumor growth. Tumor volume can be measured every 3 days using calipers and calculated with the formula: (Length × Width²)/2.[3]
-
Begin treatment when tumors reach a palpable size (e.g., ~100 mm³).
Preparation and Administration of this compound for In Vivo Studies
This protocol describes the preparation of this compound for subcutaneous administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). Ensure the powder is completely dissolved.
-
For the final formulation, prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.[7]
-
To prepare the dosing solution, first add the required volume of the this compound DMSO stock solution to a sterile tube.
-
Sequentially add the PEG300, Tween 80, and sterile saline, vortexing thoroughly after each addition to ensure a clear solution. Sonication can be used to aid dissolution if necessary.[7]
-
Administer the prepared this compound solution or vehicle control to the mice via peritumoral and subcutaneous injection at the desired dosage (e.g., 10, 20, or 40 mg/kg).[3]
-
Treatment is typically carried out daily for a specified period (e.g., 7 days).[3]
-
Monitor the body weight of the mice every 3 days to assess treatment tolerance.[5]
Immunohistochemistry (IHC) for Biomarker Analysis in Tumor Tissues
This protocol provides a general guideline for the immunohistochemical staining of Bax, Bcl-2, Ki-67, and LC3A/B in formalin-fixed, paraffin-embedded (FFPE) NCI-H460 tumor tissues.
Materials:
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene
-
Graded ethanol series (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-Ki-67, anti-LC3A/B)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through graded ethanol: 100% (2 x 3 minutes), 95% (1 minute), 70% (1 minute).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval buffer.
-
Heat in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Block:
-
Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate slides with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in blocking buffer.
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with Streptavidin-HRP for 30 minutes at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
-
Chromogenic Development:
-
Apply DAB substrate solution and incubate until a brown color develops (monitor under a microscope).
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Rinse with water.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Visualizations
Caption: Mechanism of Action of this compound.
Caption: In Vivo Efficacy Study Workflow.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Histopathological Evaluation and Analysis of Immunohistochemical Expression of Bcl-2 Oncoprotein in Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Immunohistochemistry Protocol for Bcl2 Antibody (NB110-55551): Novus Biologicals [novusbio.com]
- 5. benchchem.com [benchchem.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Preparation of formalin-fixed paraffin-embedded tissue for immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Treating FLT3-ITD Mutated AML Cells with MRT68921
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of MRT68921, a potent ULK1 inhibitor, in the targeted treatment of Acute Myeloid Leukemia (AML) cells harboring the FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD) mutation.
Introduction
Acute Myeloid Leukemia (AML) with FLT3-ITD mutations is associated with a poor prognosis.[1][2] The ULK1 (Unc-51 like autophagy activating kinase 1) signaling pathway has emerged as a promising therapeutic target in this context. This compound is a dual inhibitor of ULK1 and ULK2 that has been shown to effectively induce apoptosis in FLT3-ITD AML cells.[1] This document outlines the mechanism of action, provides quantitative data on its efficacy, and details experimental protocols for its application in a research setting.
Mechanism of Action
This compound exerts its anti-leukemic effects on FLT3-ITD AML cells through a multi-faceted mechanism:
-
Induction of Caspase-Dependent Apoptosis: this compound treatment leads to the cleavage of caspase-3, caspase-9, and PARP, indicating the activation of the intrinsic apoptotic pathway.[1] This effect is significantly more pronounced in FLT3-ITD positive AML cell lines (e.g., MV4;11, MOLM-13) compared to FLT3-wild type (WT) cell lines.[1] The induction of apoptosis can be diminished by pre-treatment with a pan-caspase inhibitor like z-VAD-fmk.[1]
-
Inhibition of FLT3 Signaling and Protein Degradation: The compound attenuates the expression of the FLT3 protein and suppresses the phosphorylation of key downstream signaling molecules, including STAT5, MEK, and ERK.[3] This disruption of the constitutively active FLT3 signaling cascade is crucial for its anti-proliferative effects. This compound promotes the proteasomal degradation of the FLT3-ITD protein.[3]
-
Paradoxical Induction of Pro-survival Autophagy: While this compound is a ULK1 inhibitor, it paradoxically induces autophagy in FLT3-ITD AML cells.[1][2] This is evidenced by an increase in LC3-II levels and the formation of GFP-LC3 puncta.[1] However, this induced autophagy appears to be a pro-survival mechanism, as its inhibition with agents like 3-methyladenine (3-MA) can enhance this compound-induced apoptosis.[1]
Below is a diagram illustrating the signaling pathways affected by this compound in FLT3-ITD AML cells.
Caption: this compound inhibits FLT3-ITD signaling and induces apoptosis.
Quantitative Data
The following tables summarize the quantitative effects of this compound on FLT3-ITD AML cells.
Table 1: Dose-Dependent Induction of Apoptosis by this compound in AML Cell Lines (48h treatment)
| Cell Line | FLT3 Status | This compound Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| MV4;11 | ITD | 0 (Control) | ~5% |
| 1.0 | ~20% | ||
| 2.5 | ~40% | ||
| 5.0 | ~60% | ||
| MOLM-13 | ITD | 0 (Control) | ~5% |
| 1.0 | ~15% | ||
| 2.5 | ~35% | ||
| 5.0 | ~55% | ||
| HL-60 | WT | 2.5 | <10% |
| U937 | WT | 2.5 | <10% |
Data synthesized from graphical representations in cited literature.[1]
Table 2: Effect of this compound on FLT3 Downstream Signaling (MV4;11 cells, 48h treatment)
| Treatment | Protein | Phosphorylation Status |
| Control (DMSO) | FLT3 | High |
| STAT5 | High | |
| MEK | High | |
| ERK | High | |
| This compound (2.5 µM) | FLT3 | Suppressed |
| STAT5 | Suppressed | |
| MEK | Suppressed | |
| ERK | Suppressed |
Based on Western Blot analysis from cited literature.[3]
Experimental Protocols
Detailed protocols for key experiments are provided below.
Protocol 1: Cell Culture and Treatment
-
Cell Lines:
-
FLT3-ITD positive: MV4;11, MOLM-13
-
FLT3-WT (as control): U937, HL-60
-
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations (e.g., 0.5 µM, 1 µM, 2.5 µM, 5 µM). Ensure the final DMSO concentration does not exceed 0.1%.
-
Treatment: Seed cells at an appropriate density and treat with this compound or vehicle control (DMSO) for the desired duration (e.g., 24 or 48 hours).
Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This protocol is for the quantification of apoptotic cells by flow cytometry.
Caption: Workflow for Annexin V/PI apoptosis assay.
-
Reagents:
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Phosphate-Buffered Saline (PBS), cold
-
-
Procedure:
-
Treat cells as described in Protocol 1.
-
Harvest 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold 1X PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Protocol 3: Western Blot Analysis of FLT3 Signaling Pathway
This protocol details the detection of total and phosphorylated proteins in the FLT3 signaling cascade.
-
Reagents:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: anti-FLT3, anti-p-FLT3, anti-STAT5, anti-p-STAT5, anti-MEK, anti-p-MEK, anti-ERK, anti-p-ERK, anti-ULK1, anti-p-ULK1, anti-LC3B, anti-p62, anti-cleaved Caspase-3, anti-cleaved PARP, anti-GAPDH or anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
-
Procedure:
-
After treatment, harvest cells and wash with cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an ECL substrate and an imaging system.
-
Protocol 4: Autophagy Flux Assay (LC3-II Turnover)
This protocol measures the autophagic flux by monitoring the conversion of LC3-I to LC3-II in the presence and absence of a lysosomal inhibitor.
-
Reagents:
-
Bafilomycin A1 or Chloroquine (lysosomal inhibitors)
-
Reagents for Western Blotting (see Protocol 3)
-
-
Procedure:
-
Culture cells under four conditions:
-
Vehicle control (DMSO)
-
This compound
-
Lysosomal inhibitor alone (e.g., 100 nM Bafilomycin A1 for the last 4 hours of culture)
-
This compound co-treated with the lysosomal inhibitor for the final 4 hours.
-
-
Harvest cells and perform Western Blot analysis as described in Protocol 3.
-
Probe the membrane with an anti-LC3B antibody. LC3-I is the cytosolic form, while LC3-II is the lipidated, autophagosome-associated form.
-
An accumulation of LC3-II in the presence of the lysosomal inhibitor compared to its absence indicates an active autophagic flux. An increase in p62 levels can also indicate a blockage in autophagic degradation.[1]
-
Conclusion
This compound represents a promising therapeutic agent for FLT3-ITD mutated AML by inducing apoptosis and disrupting the oncogenic FLT3 signaling pathway. The provided application notes and protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in relevant preclinical models. Careful consideration of the dual effects on apoptosis and autophagy is crucial for the design and interpretation of experiments.
References
Assessing Apoptosis Induction by MRT68921 Using Annexin V Staining
Application Notes and Protocols for Researchers
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Annexin V staining to assess apoptosis induced by the dual ULK1/ULK2 and NUAK1 inhibitor, MRT68921.
Introduction
This compound is a potent small molecule inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, with IC50 values of 2.9 nM and 1.1 nM, respectively.[1][2] These kinases are critical for the initiation of the autophagy pathway.[2][3] this compound has been shown to block autophagic flux and induce caspase-dependent apoptosis in various cancer cell lines, making it a valuable tool for cancer research.[4][5] The induction of apoptosis by this compound is often associated with an increase in reactive oxygen species (ROS).[1][6]
Annexin V staining is a widely used and reliable method for detecting one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[7][8] In conjunction with a viability dye such as Propidium Iodide (PI) or 7-AAD, Annexin V staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[9][10]
Mechanism of Action of this compound Leading to Apoptosis
This compound exerts its pro-apoptotic effects primarily through the inhibition of ULK1/2 and NUAK1. The inhibition of ULK1/2 disrupts the initial stages of autophagy, a cellular survival mechanism.[2] This disruption, combined with the inhibition of NUAK1, which is involved in antioxidant defense, leads to increased cellular stress and the induction of apoptosis.[4][6] The apoptotic cascade initiated by this compound involves the activation of caspases, such as caspase-3 and caspase-8, and the cleavage of downstream targets like PARP.[11][12]
Caption: Signaling pathway of this compound-induced apoptosis.
Quantitative Data on this compound-Induced Apoptosis
The following tables summarize the quantitative effects of this compound on apoptosis and cell viability in different cancer cell lines.
Table 1: IC50 Values of this compound for Kinase Inhibition
| Kinase | IC50 (nM) |
| ULK1 | 2.9 |
| ULK2 | 1.1 |
Data sourced from MedchemExpress and TargetMol.[1][13]
Table 2: Apoptosis Induction by this compound in Cancer Cell Lines
| Cell Line | Concentration (µM) | Treatment Time (h) | % Apoptotic Cells (Annexin V+) |
| NCI-H460 | 0 | 24 | Baseline |
| 1 | 24 | Increased | |
| 5 | 24 | Significantly Increased | |
| MNK45 | 0 | 24 | Baseline |
| 1 | 24 | Increased | |
| 5 | 24 | Significantly Increased | |
| MV4;11 | Dose-dependent | 48 | Effective Induction |
| MOLM-13 | Dose-dependent | 48 | Effective Induction |
Data is a summary from published research demonstrating a dose-dependent increase in apoptosis.[4][6][14]
Experimental Protocol: Assessing Apoptosis with Annexin V Staining by Flow Cytometry
This protocol provides a step-by-step guide for treating cells with this compound and subsequently staining with Annexin V and a viability dye for analysis by flow cytometry.
Materials:
-
This compound (prepare stock solution in DMSO)[1]
-
Cell line of interest (e.g., NCI-H460, MNK45)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) or 7-AAD Viability Staining Solution
-
10X Binding Buffer (containing CaCl2)
-
Distilled water
-
Flow cytometry tubes (5 mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow them to be in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) and a vehicle control (DMSO).
-
Incubate for the desired treatment duration (e.g., 24 hours).
-
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (which may contain detached apoptotic cells). Wash the adherent cells with PBS and then detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine the detached cells with the collected medium.
-
Suspension cells: Collect the cells directly from the culture vessel.
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes.
-
Discard the supernatant.
-
-
Washing:
-
Wash the cell pellet twice with cold PBS. Centrifuge at 300-400 x g for 5 minutes between washes and carefully discard the supernatant.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[15]
-
Add 5 µL of Propidium Iodide (or 7-AAD) staining solution.[15]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Set up appropriate compensation and gates using unstained, Annexin V single-stained, and PI single-stained controls.
-
Acquire data and analyze the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
-
Caption: Experimental workflow for Annexin V apoptosis assay.
Conclusion
The assessment of apoptosis using Annexin V staining is a robust method to quantify the efficacy of this compound in inducing programmed cell death. The provided protocols and data offer a solid foundation for researchers to investigate the pro-apoptotic effects of this compound in various cellular contexts. Careful execution of the experimental protocol and appropriate data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The requirement of uncoordinated 51-like kinase 1 (ULK1) and ULK2 in the regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor this compound exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of ULK1 promotes the death of leukemia cell in an autophagy irrelevant manner and exerts the antileukemia effect - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | Autophagy | TargetMol [targetmol.com]
- 14. ULK1 inhibition as a targeted therapeutic strategy for FLT3-ITD-mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Immunofluorescence Staining of LC3 Puncta with MRT68921
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. A key protein in this pathway is the Microtubule-associated protein 1A/1B-light chain 3 (LC3), which is recruited to the autophagosomal membrane upon autophagy induction. The formation of LC3 puncta, which are visualized as cytoplasmic dots by immunofluorescence microscopy, is a hallmark of autophagy. Uncoordinated 51-like kinase 1 (ULK1) and ULK2 are serine/threonine kinases that act at the initial step of autophagy. MRT68921 is a potent dual inhibitor of ULK1 and ULK2, with IC50 values of 2.9 nM and 1.1 nM, respectively[1][2][3]. Pharmacological inhibition of ULK1/2 with this compound is a valuable tool to study the role of these kinases in the autophagic process. Interestingly, while ULK1 is a crucial initiator of autophagy, its inhibition by this compound does not completely abolish autophagosome formation but rather leads to the accumulation of stalled, aberrant autophagosomes[4][5]. This application note provides a detailed protocol for the immunofluorescence staining of LC3 puncta in cells treated with this compound to analyze its effects on autophagy.
Mechanism of Action of this compound in Autophagy
This compound is a potent and selective dual inhibitor of ULK1 and ULK2 kinases[1][2][3]. In the canonical autophagy pathway, ULK1, as part of a larger complex, is the most upstream kinase, responsible for initiating the formation of the autophagosome[4]. Upon activation, ULK1 phosphorylates downstream targets to drive the autophagic process[4]. By inhibiting the kinase activity of ULK1 and ULK2, this compound blocks the initiation and maturation of autophagosomes[3][5]. However, studies have shown that treatment with this compound results in the formation of larger and stalled LC3-positive puncta, suggesting that ULK1 kinase activity is also crucial for later stages of autophagosome formation and maturation[4]. This paradoxical increase in observable LC3 puncta upon ULK1 inhibition highlights the complexity of the autophagic process and the importance of a complete autophagic flux analysis.
Signaling Pathway
Caption: Simplified signaling pathway of autophagy initiation and the inhibitory action of this compound on the ULK1/2 complex.
Experimental Protocols
This section provides a detailed methodology for the treatment of cells with this compound and subsequent immunofluorescence staining of LC3 puncta.
Materials
-
Cell Lines: Mouse Embryonic Fibroblasts (MEFs) or other suitable cell lines (e.g., HeLa, U2OS, various cancer cell lines).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Starvation Medium: Earle's Balanced Salt Solution (EBSS) or Hank's Balanced Salt Solution (HBSS).
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS or 50 µg/ml digitonin in PBS[6].
-
Blocking Buffer: 3% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Rabbit anti-LC3B antibody.
-
Secondary Antibody: Alexa Fluor 488 or 594-conjugated goat anti-rabbit IgG.
-
Nuclear Stain: 4',6-diamidino-2-phenylindole (DAPI).
-
Mounting Medium: Antifade mounting medium.
-
Coverslips and Microscope Slides.
Experimental Workflow
Caption: Step-by-step experimental workflow for immunofluorescence staining of LC3 puncta following this compound treatment.
Detailed Protocol
-
Cell Seeding:
-
Seed cells onto sterile glass coverslips placed in a 24-well plate at a density that will result in 50-70% confluency at the time of the experiment.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Cell Treatment:
-
For basal autophagy analysis, pre-treat cells with this compound (e.g., 1-2 µM) in complete medium for 15 minutes[4].
-
Continue incubation for an additional 1-2 hours.
-
For induced autophagy, after the 15-minute pretreatment with this compound, replace the complete medium with pre-warmed EBSS containing the same concentration of this compound.
-
Incubate for 1-2 hours to induce autophagy.
-
Include appropriate controls: DMSO vehicle control, and cells treated with an autophagy inducer (e.g., EBSS) without the inhibitor. An optional control is to include a late-stage autophagy inhibitor like Bafilomycin A1 (50 nM) to assess autophagic flux[5].
-
-
Fixation:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes or with 50 µg/ml digitonin for 5 minutes at room temperature[6].
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating the cells in 3% BSA in PBS for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-LC3B antibody in the blocking buffer according to the manufacturer's recommendation.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the fluorescently labeled secondary antibody in the blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining and Mounting:
-
Wash the cells three times with PBS.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence or confocal microscope.
-
Capture multiple random fields of view for each condition.
-
Quantify the number of LC3 puncta per cell using image analysis software (e.g., ImageJ/Fiji). A common method is to count the number of distinct fluorescent dots within the cytoplasm of each cell[7][8]. At least 50-100 cells should be analyzed per condition for statistical significance.
-
Data Presentation
Quantitative data from studies investigating the effect of this compound on LC3 puncta formation can be summarized for clear comparison.
| Cell Line | Treatment Condition | Fold Change in LC3 Puncta (vs. Control) | Reference |
| MV4;11 (AML) | This compound | >10-fold increase | [7] |
| U937 (AML) | This compound | >10-fold increase | [7] |
| MEFs | EBSS + this compound (1 µM) | Significant block of bafilomycin-sensitive LC3 puncta accumulation | [5] |
| MEFs | This compound (1 µM) under basal conditions | Slight reduction in basal LC3 puncta | [1][5] |
Expected Results
Treatment of cells with this compound is expected to alter the number and morphology of LC3 puncta. In many cell types, particularly under conditions of induced autophagy, inhibition of ULK1/2 with this compound leads to an accumulation of larger, brighter LC3 puncta, which represent stalled autophagosomes[4]. In some contexts, particularly under basal conditions, a reduction in LC3 puncta may be observed[5]. The precise outcome can be cell-type and context-dependent. For example, in FLT3-ITD-mutated acute myeloid leukemia (AML) cells, this compound treatment has been shown to cause a significant, greater than 10-fold increase in GFP-LC3 puncta[7].
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background Staining | Incomplete blocking or insufficient washing. | Increase blocking time and/or BSA concentration. Increase the number and duration of wash steps. |
| Weak or No LC3 Signal | Primary antibody not working or used at a suboptimal concentration. | Titrate the primary antibody to determine the optimal concentration. Ensure proper storage and handling of the antibody. |
| Low level of autophagy. | Induce autophagy with a known stimulus like starvation (EBSS) or rapamycin. | |
| Diffuse LC3 Staining | Inefficient permeabilization. | Optimize permeabilization time and reagent (Triton X-100 vs. digitonin). |
| Inconsistent Results | Variation in cell density or treatment timing. | Ensure consistent cell seeding density and precise timing of treatments. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. Aberrant autophagosome formation occurs upon small molecule inhibition of ULK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. proteolysis.jp [proteolysis.jp]
- 7. ULK1 inhibition as a targeted therapeutic strategy for FLT3-ITD-mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo autophagy quantification: Measuring LC3 and P62 puncta in 3D image system from zebrafish larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating MRT68921: A Technical Guide to Solubility and DMSO Preparation
For researchers and drug development professionals working with the potent NUAK1/ULK1 dual inhibitor, MRT68921, achieving optimal solubility and proper preparation in DMSO is critical for experimental success. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][2][3] It is also soluble in other organic solvents like ethanol and dimethyl formamide (DMF).[1]
Q2: What is the expected solubility of this compound in DMSO?
A2: The reported solubility of this compound in DMSO varies across different suppliers, but typically ranges from 3 mg/mL to 100 mg/mL. It is crucial to consult the manufacturer's product data sheet for specific solubility information.[1][2][4][5] Factors such as the purity of the compound and the quality of the DMSO can influence solubility.[2][4]
Q3: My this compound is not dissolving properly in DMSO. What could be the issue?
A3: Several factors can contribute to solubility issues. A primary concern is the hygroscopic nature of DMSO, which means it readily absorbs moisture from the air.[2][4][5] Water contamination in DMSO can significantly reduce the solubility of this compound. Additionally, the compound itself may require assistance to fully dissolve.
Q4: How can I improve the solubility of this compound in DMSO?
A4: To enhance solubility, it is strongly recommended to use newly opened, anhydrous DMSO.[2][4][5] Techniques such as warming the solution to 37°C or 60°C and using an ultrasonic bath can also aid in dissolution.[4][6][7]
Q5: What is the recommended storage condition for this compound stock solutions in DMSO?
A5: For long-term storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. The stock solution in DMSO should be stored at -20°C for short-term (up to 1 month) and -80°C for long-term (up to 6 months) storage.[2][6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms after adding this compound to DMSO. | 1. DMSO has absorbed moisture. 2. Concentration is too high for the given conditions. | 1. Use a fresh, unopened bottle of anhydrous DMSO. 2. Warm the solution gently (e.g., 37°C or 60°C) and use sonication.[4][6] If precipitation persists, prepare a more dilute stock solution. |
| Solution is cloudy or contains visible particles. | Incomplete dissolution. | 1. Continue vortexing or sonicating the solution. 2. Gently warm the solution. 3. If particles remain, they may be insoluble impurities. These can be removed by filtration or centrifugation.[8] |
| Inconsistent experimental results. | 1. Inaccurate concentration of the stock solution due to incomplete dissolution. 2. Degradation of the compound due to improper storage. | 1. Ensure the compound is fully dissolved before use. 2. Aliquot and store stock solutions at the recommended temperatures to minimize degradation from freeze-thaw cycles.[2][6] |
Quantitative Solubility Data
| Solvent | Reported Solubility | Conditions | Source |
| DMSO | 3 mg/mL | - | [1][9] |
| DMSO | 5 mg/mL | - | [2] |
| DMSO | 8.33 mg/mL (16.41 mM) | Ultrasonic and warming to 60°C | [4] |
| DMSO | 10 mg/mL (23.01 mM) | Heating is recommended | [8] |
| DMSO | 100 mg/mL (230.11 mM) | Requires sonication | [5] |
| Ethanol | 2 mg/mL | - | [1] |
| Dimethyl formamide (DMF) | 5 mg/mL | - | [1] |
| Water | Insoluble or sparingly soluble | - | [2][6] |
| DMF:PBS (pH 7.2) (1:5) | 0.16 mg/mL | First dissolve in DMF | [1] |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO (newly opened)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Calculate the required mass: Based on the molecular weight of this compound (434.58 g/mol for the free base), calculate the mass needed for your desired volume of 10 mM stock solution. For 1 mL of a 10 mM solution, you will need 4.3458 mg.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the desired volume of anhydrous DMSO to the tube.
-
Dissolve the compound:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minutes.
-
Gentle warming to 37°C can also be applied to aid dissolution.
-
-
Visually inspect: Ensure the solution is clear and free of any visible particles.
-
Aliquot and store: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. ULK1 inhibition as a targeted therapeutic strategy for FLT3-ITD-mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. glpbio.com [glpbio.com]
- 8. This compound | Autophagy | TargetMol [targetmol.com]
- 9. caymanchem.com [caymanchem.com]
potential off-target effects of MRT68921 on AMPK and TBK1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using MRT68921. The information focuses on potential off-target effects on AMPK and TBK1, helping you to interpret your experimental results accurately.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a potent, dual inhibitor of the autophagy kinases ULK1 and ULK2, with IC50 values of 2.9 nM and 1.1 nM, respectively.[1][2][3] It is also a known inhibitor of NUAK1.[2][4] The primary application of this compound is to block the initiation of autophagy.[1][3]
Q2: I'm observing effects that may not be related to ULK1/2 inhibition. Could this compound have off-target effects?
Yes, like many kinase inhibitors, this compound can exhibit off-target activity. Kinase profiling studies have shown that at a concentration of 1 µM, this compound can inhibit other kinases, most notably TBK1/IKKϵ and members of the AMPK-related kinase family.[5][6]
Q3: My experimental results suggest an effect on AMPK signaling. Does this compound directly inhibit AMPK?
This compound has been shown to inhibit AMPK-related kinases in in vitro profiling assays.[5] However, studies using LKB1 knockout mouse embryonic fibroblasts (MEFs) have demonstrated that the autophagy-inhibiting effects of this compound are independent of the LKB1/AMPK pathway.[5] It is crucial to confirm direct target engagement in your specific experimental system.
Q4: I am seeing changes in inflammatory signaling. Does this compound inhibit TBK1?
In vitro kinase profiling has identified TBK1 as a potential off-target of this compound.[5][6] However, experiments in TBK1 knockout MEFs have shown that this compound can still effectively block autophagy, indicating that TBK1 is not the primary target for its autophagy-inhibiting activity.[5] If you suspect TBK1-related off-target effects, it is important to validate your findings using TBK1-specific controls.
Troubleshooting Guides
Issue 1: Unexpected Phenotype - Is it an Off-Target Effect?
You observe a cellular phenotype that is not readily explained by the inhibition of ULK1/2.
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment with this compound. If the unexpected phenotype only occurs at concentrations significantly higher than the IC50 for ULK1/2, it is more likely to be an off-target effect.
-
Control Compounds: Use a structurally different ULK1/2 inhibitor with a distinct off-target profile to see if the phenotype is recapitulated.
-
Direct Target Engagement: Assess the phosphorylation of known downstream targets of AMPK (e.g., ACC) and TBK1 (e.g., IRF3) in your experimental system to determine if these pathways are being affected at the concentrations of this compound you are using.
Issue 2: Confirming On-Target vs. Off-Target Effects on AMPK and TBK1
You have evidence suggesting that AMPK or TBK1 might be inhibited by this compound in your experiments.
Troubleshooting Steps:
-
Biochemical Kinase Assays: Directly measure the activity of immunoprecipitated AMPK or TBK1 from cell lysates treated with a range of this compound concentrations.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to assess target engagement in intact cells. A shift in the thermal stability of AMPK or TBK1 in the presence of this compound would indicate direct binding.
-
Rescue Experiments: If possible, try to rescue the observed phenotype by activating the potentially inhibited off-target pathway. For example, use a direct AMPK activator to see if it reverses the effects of this compound.
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Target Kinase | IC50 (nM) | Percent Inhibition @ 1 µM | Reference |
| ULK1 | 2.9 | >95% | [1][2] |
| ULK2 | 1.1 | >95% | [1][2] |
| AMPK-related kinases | Not specified | >80% | [5] |
| TBK1/IKKϵ | Not specified | >80% | [5] |
Note: This table summarizes available data. The lack of specific IC50 values for off-targets highlights the importance of empirical validation in your system.
Experimental Protocols
Protocol 1: Western Blot Analysis of AMPK and TBK1 Activity
This protocol allows for the indirect assessment of AMPK and TBK1 activity by measuring the phosphorylation of their downstream substrates.
Materials:
-
Cell lysates treated with this compound
-
Primary antibodies: anti-phospho-ACC (Ser79) for AMPK activity, anti-phospho-IRF3 (Ser396) for TBK1 activity, and corresponding total protein antibodies.
-
Secondary antibodies
-
SDS-PAGE gels and Western blot equipment
Methodology:
-
Prepare cell lysates from control and this compound-treated samples.
-
Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: In Vitro Kinase Assay for AMPK and TBK1
This protocol provides a direct measure of kinase activity.
Materials:
-
Recombinant active AMPK or TBK1 enzyme
-
Specific substrate peptide (e.g., AMARA peptide for AMPK)
-
[γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit
-
Kinase reaction buffer
-
This compound at various concentrations
Methodology (Radiometric):
-
Set up the kinase reaction in a microfuge tube or 96-well plate containing kinase buffer, substrate peptide, and this compound.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate at 30°C for a predetermined time.
-
Stop the reaction and spot the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
Visualizations
Caption: On-target vs. potential off-target signaling of this compound.
Caption: Workflow for investigating potential off-target effects.
Caption: Troubleshooting logic for this compound off-target effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor this compound exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding Paradoxical Autophagy Activation with MRT68921
Welcome to the technical support center for MRT68921. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot experiments related to its effects on autophagy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, with IC50 values of 2.9 nM and 1.1 nM, respectively.[1][2][3][4][5] It also functions as an inhibitor of NUAK family SNF1-like kinase 1 (NUAK1).[1][5] By targeting these kinases, this compound blocks the initiation and maturation stages of autophagy.[2][6]
Q2: What is the "paradoxical activation" of autophagy observed with this compound?
The term "paradoxical autophagy activation" refers to the observation that in some cell types, particularly FLT3-ITD-mutated acute myeloid leukemia (AML) cells, treatment with this compound leads to an increase in LC3-II lipidation and the formation of autophagosomes (visualized as GFP-LC3 puncta).[7][8] This is unexpected because as a ULK1/2 inhibitor, this compound is expected to block the initiation of autophagy.
The current understanding is that this is not a true activation of the entire autophagy pathway leading to degradation. Instead, it is thought to be an accumulation of stalled or aberrant autophagosomes due to a block in a later stage of the autophagic flux, specifically in autophagosome maturation.[3][6][9] This phenomenon may represent a pro-survival response in these specific cancer cells.[7]
Q3: What are the known off-target effects of this compound?
While this compound is a potent ULK1/2 inhibitor, it has been shown to inhibit other kinases at higher concentrations. Notably, it can inhibit TANK-binding kinase 1 (TBK1) and several AMP-activated protein kinase (AMPK)-related kinases.[10][11][12] Studies in TBK1 knock-out cells suggest that the autophagy-inhibiting effect of this compound is independent of TBK1.[10] However, researchers should be aware of these potential off-target effects and consider using appropriate controls in their experiments.
Q4: In which cancer cell lines has this compound shown cytotoxic activity?
This compound has demonstrated cytotoxic effects in a range of cancer cell lines, with IC50 values for a 24-hour treatment typically falling between 1.76 and 8.91 μM.[1][5][13] This includes, but is not limited to, non-small cell lung cancer, neuroblastoma, and renal cell carcinoma cell lines.[14]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No inhibition of autophagy observed (no change in LC3-II levels). | 1. Suboptimal concentration of this compound: The effective concentration can vary between cell lines. 2. Incorrect assessment of autophagic flux: A static measurement of LC3-II may be misleading. 3. Cell line is resistant to ULK1 inhibition. | 1. Perform a dose-response experiment to determine the optimal concentration for your cell line (typically in the range of 1-10 μM). 2. Measure autophagic flux by including a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) to assess the accumulation of LC3-II. An effective inhibitor should block the increase in LC3-II seen with the lysosomal inhibitor. 3. Confirm ULK1 expression in your cell line. Consider using a positive control cell line known to be sensitive to this compound. |
| Increased LC3-II levels and GFP-LC3 puncta observed after treatment ("paradoxical activation"). | 1. This may be the expected "paradoxical" effect in certain cell types (e.g., FLT3-ITD AML cells), representing an accumulation of stalled autophagosomes. 2. Off-target effects at high concentrations. | 1. Co-treat with a late-stage autophagy inhibitor (e.g., Bafilomycin A1) to confirm a block in autophagic flux. The combination should not lead to a further significant increase in LC3-II if the flux is already blocked by this compound. 2. Use the lowest effective concentration of this compound. Consider using another ULK1 inhibitor with a different off-target profile to confirm the phenotype is ULK1-dependent. |
| High background in Western blot for LC3. | 1. Poor antibody quality or specificity. 2. Issues with membrane blocking or washing steps. | 1. Use a well-validated anti-LC3 antibody. 2. Optimize blocking conditions (e.g., 5% non-fat milk or BSA in TBST) and increase the number and duration of washing steps. |
| Difficulty in quantifying GFP-LC3 puncta. | 1. Diffuse GFP-LC3 signal making puncta identification difficult. 2. High background fluorescence. 3. Subjectivity in manual counting. | 1. Ensure autophagy is induced if studying induced autophagy. The puncta should be distinct from the diffuse cytosolic signal. 2. Use appropriate imaging settings and background correction. 3. Use automated image analysis software for unbiased quantification of puncta per cell. |
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Reference(s) |
| ULK1 | 2.9 | [1][2][3][4][5] |
| ULK2 | 1.1 | [1][2][3][4][5] |
Table 2: Cytotoxic Activity of this compound in Cancer Cell Lines (24-hour treatment)
| Cell Line Type | IC50 Range (μM) | Reference(s) |
| Various Cancer Cell Lines | 1.76 - 8.91 | [1][5][13] |
Experimental Protocols
Western Blotting for LC3-II to Monitor Autophagic Flux
This protocol allows for the assessment of autophagic flux by measuring the levels of LC3-II in the presence and absence of a lysosomal inhibitor.
Materials:
-
Cells of interest
-
This compound
-
Bafilomycin A1 (or Chloroquine)
-
Complete culture medium
-
PBS (ice-cold)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (15% acrylamide recommended for good separation of LC3-I and LC3-II)
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-LC3
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL detection reagent
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentration for the desired time. Include the following controls:
-
Vehicle control (e.g., DMSO)
-
Bafilomycin A1 (100 nM) alone for the last 2-4 hours of the experiment
-
This compound + Bafilomycin A1 (add Bafilomycin A1 for the last 2-4 hours)
-
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Prepare samples with Laemmli buffer and boil for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto a 15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Develop the blot using an ECL detection reagent and image using a chemiluminescence imaging system.
-
Analyze the band intensities for LC3-I and LC3-II. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.
Fluorescence Microscopy for GFP-LC3 Puncta Formation
This protocol is for visualizing and quantifying the formation of autophagosomes using cells stably expressing GFP-LC3.
Materials:
-
Cells stably expressing GFP-LC3
-
This compound
-
Autophagy inducer (e.g., starvation medium like EBSS) (optional)
-
Lysosomal inhibitor (e.g., Bafilomycin A1) (optional, for flux studies)
-
Culture plates or coverslips suitable for imaging
-
PBS
-
Paraformaldehyde (4% in PBS)
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed GFP-LC3 expressing cells on glass-bottom dishes or coverslips.
-
Allow cells to adhere and grow to 50-70% confluency.
-
Treat cells with this compound and/or an autophagy inducer for the desired time.
-
Wash cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
(Optional) Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes if additional antibody staining is required.
-
Stain nuclei with DAPI for 5 minutes.
-
Wash cells twice with PBS.
-
Mount coverslips onto slides using mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filters for GFP and DAPI.
-
Quantify the number of GFP-LC3 puncta per cell. An increase in puncta suggests an accumulation of autophagosomes. For autophagic flux analysis, compare the number of puncta in the presence and absence of a lysosomal inhibitor.
In Vitro ULK1 Kinase Assay
This protocol is a general guideline for assessing the inhibitory effect of this compound on ULK1 kinase activity.
Materials:
-
Recombinant active ULK1 enzyme
-
ULK1 substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)
-
This compound
-
Kinase assay buffer
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, cold ATP)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar for non-radioactive detection
Procedure (using ADP-Glo™ as an example):
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the ULK1 enzyme, ULK1 substrate, and the this compound dilutions. Include a no-inhibitor control and a no-enzyme control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced according to the ADP-Glo™ kit manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control and determine the IC50 value.
Signaling Pathways and Workflows
Caption: this compound inhibits both ULK1/2 and NUAK1 signaling pathways.
Caption: Experimental workflow for assessing autophagic flux using Western blotting.
Caption: Logical flow explaining the paradoxical activation of autophagy by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor this compound exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor this compound exerts potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aberrant autophagosome formation occurs upon small molecule inhibition of ULK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. su-5416.com [su-5416.com]
- 10. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Western Blot Results with MRT68921
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when using the dual ULK1/ULK2 inhibitor, MRT68921, in Western blotting experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent small molecule inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, with IC50 values of 2.9 nM and 1.1 nM, respectively. These kinases are critical for the initiation of the autophagy pathway. By inhibiting ULK1/2, this compound blocks the autophagic flux, preventing the maturation of autophagosomes.
Q2: What are the known off-target effects of this compound?
In addition to ULK1/2, this compound is also a potent inhibitor of NUAK family SNF1-like kinase 1 (NUAK1). It has been shown to inhibit other kinases as well, including TBK1 and AMPK-related kinases, which can also play roles in autophagy and other cellular processes. Researchers should be aware of these off-target effects when interpreting their Western blot results.
Q3: How can I confirm that this compound is active in my cellular model?
The activity of this compound can be confirmed by assessing the phosphorylation status of direct downstream targets of ULK1. A well-characterized substrate is ATG13. Inhibition of ULK1 by this compound leads to a decrease in the phosphorylation of ATG13 at serine 318. Another common method is to measure the levels of LC3-II, a marker for autophagosomes. This compound treatment is expected to block the increase in LC3-II levels that is typically observed upon induction of autophagy.
Troubleshooting Guide for Inconsistent Western Blot Results
Problem 1: Weak or No Signal for Target Protein
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| This compound is not effectively inhibiting autophagy, leading to target protein degradation. | Confirm the activity of this compound in your system by checking for decreased phosphorylation of ATG13 (Ser318) or by monitoring LC3-II flux. Increase the concentration or incubation time of this compound if necessary. |
| Low abundance of the target protein. | Increase the amount of protein loaded onto the gel. Consider immunoprecipitation to enrich for your protein of interest. |
| Suboptimal antibody concentration. | Optimize the concentration of your primary and secondary antibodies by performing a titration experiment. |
| Inefficient protein transfer. | Verify successful protein transfer from the gel to the membrane using a reversible stain like Ponceau S. Optimize transfer time and voltage, especially for high or low molecular weight proteins. |
| Issues with blocking buffer. | Some blocking agents, like non-fat dry milk, can mask certain antigens. Try switching to a different blocking agent such as bovine serum albumin (BSA) or a commercial blocking buffer. |
Problem 2: High Background or Non-Specific Bands
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Antibody concentration is too high. | Reduce the concentration of the primary and/or secondary antibody. |
| Inadequate blocking. | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Ensure the blocking buffer is fresh and filtered. |
| Insufficient washing. | Increase the number and duration of wash steps after primary and secondary antibody incubations. Adding a detergent like Tween 20 to your wash buffer can also help reduce non-specific binding. |
| Off-target effects of this compound. | This compound can affect other signaling pathways through its inhibition of NUAK1 and other kinases. The unexpected bands could be a result of these off-target effects. Validate your results using a more specific ULK1/2 inhibitor or with genetic approaches like siRNA-mediated knockdown of ULK1/2. |
| Sample degradation. | Prepare fresh samples and always include protease and phosphatase inhibitors in your lysis buffer. |
Problem 3: Unexpected Changes in Protein Expression or Phosphorylation
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| This compound-induced cellular stress. | Inhibition of autophagy can lead to the accumulation of damaged organelles and proteins, inducing cellular stress responses. This can lead to unexpected changes in protein expression or phosphorylation. Analyze markers of cellular stress to assess this possibility. |
| Modulation of NUAK1 signaling pathway. | This compound inhibits NUAK1, which can lead to downstream effects such as altered phosphorylation of MYPT1 and GSK3β. If your protein of interest is part of this pathway, the observed changes may be due to NUAK1 inhibition. |
| Post-translational modifications. | Changes in protein migration could be due to alterations in post-translational modifications like glycosylation or ubiquitination, which can be affected by cellular stress and autophagy inhibition. |
Experimental Protocols
Western Blot Protocol for Monitoring Autophagy Inhibition by this compound
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentration of this compound (e.g., 1-10 µM) for the specified duration (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO). To induce autophagy, you can incubate cells in Earle's Balanced Salt Solution (EBSS) for 1-2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., LC3, phospho-ATG13 (Ser318), ATG13, p62, GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on autophagy and NUAK1 signaling.
Experimental Workflow for Troubleshooting Western Blots
Caption: A logical workflow for troubleshooting inconsistent Western blot results.
Technical Support Center: Confirming MRT68921 Specificity with a Drug-Resistant ULK1 Mutant
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of the ULK1 inhibitor, MRT68921, using a drug-resistant ULK1 mutant.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using a drug-resistant ULK1 mutant to confirm this compound specificity?
A1: A drug-resistant mutant serves as a powerful tool for target validation. If this compound's effects are genuinely mediated by ULK1, a cell line expressing a ULK1 mutant that is insensitive to the inhibitor should not exhibit the same phenotypic changes (e.g., inhibition of autophagy) as cells with wild-type ULK1 when treated with this compound. This "chemical-genetic" approach provides strong evidence that ULK1 is the direct target of this compound in a cellular context.[1][2][3][4]
Q2: Which specific ULK1 mutant confers resistance to this compound?
A2: The M92T mutation in ULK1 has been shown to confer resistance to this compound.[1] This mutation is located in the gatekeeper residue of the kinase domain, a critical position for inhibitor binding.[5]
Q3: What are the expected outcomes when treating cells expressing wild-type ULK1 versus the M92T drug-resistant mutant with this compound?
A3: In cells expressing wild-type ULK1, treatment with this compound is expected to inhibit ULK1 kinase activity, leading to a blockage of autophagic flux. This can be observed by a reduction in the phosphorylation of ULK1 substrates like ATG13 and a decrease in the conversion of LC3-I to LC3-II.[1] Conversely, in cells expressing the M92T ULK1 mutant, this compound should fail to significantly inhibit autophagy, and the levels of phosphorylated ATG13 and LC3-II flux should remain largely unaffected.[1]
Q4: What are the key experimental readouts to measure ULK1 inhibition and the resulting block in autophagy?
A4: The primary readouts include:
-
In vitro kinase activity: Directly measuring the inhibition of recombinant wild-type and M92T ULK1 by this compound.
-
Target engagement in cells: Using techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound binds to wild-type ULK1 but not the M92T mutant in intact cells.[6][7][8][9][10]
-
Downstream signaling: Assessing the phosphorylation status of ULK1 substrates, such as ATG13, via Western blot.[1]
-
Autophagic flux: Measuring the conversion of LC3-I to LC3-II and the degradation of autophagy substrates like p62/SQSTM1 using Western blot and fluorescence microscopy.[11][12]
Troubleshooting Guides
Problem 1: No difference in this compound sensitivity is observed between wild-type and M92T ULK1-expressing cells.
| Possible Cause | Troubleshooting Step |
| Inefficient expression of the M92T ULK1 mutant: | Verify the expression levels of both wild-type and M92T ULK1 via Western blot to ensure they are comparable. |
| Incorrect concentration of this compound: | Perform a dose-response curve to determine the optimal concentration of this compound that effectively inhibits wild-type ULK1 without causing off-target effects. |
| Compensation by ULK2: | This compound also inhibits ULK2.[1][2][4][13] Consider using a ULK1/ULK2 double knockout cell line as the background for expressing the wild-type and mutant ULK1 to eliminate confounding effects from endogenous ULK2. |
Problem 2: High background in the in vitro kinase assay.
| Possible Cause | Troubleshooting Step |
| Contaminated recombinant ULK1 enzyme: | Use highly purified recombinant ULK1 for the assay. Check the purity via SDS-PAGE and Coomassie staining. |
| Non-specific binding of antibodies in detection: | Include appropriate controls, such as a no-enzyme control and a no-substrate control, to assess background signal. Optimize antibody concentrations and washing steps. |
| ATP concentration too high: | Titrate the ATP concentration to be near the Km of ULK1 to increase the sensitivity of the assay to competitive inhibitors. |
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of this compound against ULK1 and ULK2.
| Compound | Target | IC50 (nM) |
| This compound | ULK1 | 2.9[13] |
| This compound | ULK2 | 1.1[13] |
Experimental Protocols
Protocol 1: Generation of a Drug-Resistant ULK1 Mutant Cell Line
This protocol describes the generation of a stable cell line expressing the M92T drug-resistant ULK1 mutant.
-
Site-Directed Mutagenesis:
-
Obtain a plasmid encoding human ULK1.
-
Use a site-directed mutagenesis kit to introduce the M92T mutation (a methionine to threonine substitution at position 92).
-
Verify the mutation by DNA sequencing.
-
-
Lentiviral Production:
-
Co-transfect HEK293T cells with the M92T ULK1-expressing plasmid and lentiviral packaging plasmids.
-
Harvest the lentiviral particles from the supernatant after 48-72 hours.
-
-
Transduction and Selection:
-
Transduce the target cell line (e.g., ULK1/2 double knockout mouse embryonic fibroblasts) with the lentiviral particles.
-
Select for successfully transduced cells using an appropriate selection marker (e.g., puromycin).
-
-
Validation:
-
Confirm the expression of M92T ULK1 via Western blot using a ULK1 antibody.
-
Protocol 2: In Vitro Kinase Assay
This protocol details an in vitro kinase assay to compare the inhibitory effect of this compound on wild-type and M92T ULK1.
-
Reaction Setup:
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).[14]
-
In a 96-well plate, add recombinant wild-type or M92T ULK1 enzyme.
-
Add varying concentrations of this compound or DMSO as a vehicle control.
-
Pre-incubate for 15 minutes at room temperature.
-
-
Kinase Reaction:
-
Initiate the reaction by adding a substrate (e.g., myelin basic protein or a specific peptide substrate) and ATP (e.g., 10 µM).
-
Incubate for 30 minutes at 30°C.
-
-
Detection:
-
Terminate the reaction.
-
Detect substrate phosphorylation using a suitable method, such as phosphor-specific antibodies and ELISA, or a commercial kinase assay kit (e.g., ADP-Glo™).[14]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
-
Protocol 3: Autophagic Flux Assay by Western Blot
This protocol describes how to measure autophagic flux by monitoring LC3-II levels.
-
Cell Treatment:
-
Plate cells expressing wild-type or M92T ULK1.
-
Treat the cells with this compound or DMSO for the desired time.
-
For the last 2 hours of treatment, add a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) to a subset of wells to block the degradation of LC3-II.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[15]
-
Probe the membrane with primary antibodies against LC3B and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and visualize the bands using an appropriate detection system.
-
-
Analysis:
-
Quantify the band intensities for LC3-II. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.
-
Visualizations
References
- 1. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of ULK1 kinase blocks mammalian target of rapamycin (mTOR)-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. KinaseMD [bioinfo.uth.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. CETSA [cetsa.org]
- 9. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. A Review of ULK1-Mediated Autophagy in Drug Resistance of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. resources.novusbio.com [resources.novusbio.com]
Technical Support Center: Interpreting Aberrant Autophagosome Formation with MRT68921 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in interpreting experimental results related to aberrant autophagosome formation following treatment with MRT68921, a potent dual inhibitor of ULK1 and ULK2 kinases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the context of autophagy?
This compound is a potent and selective small molecule inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, with IC50 values of 2.9 nM and 1.1 nM, respectively.[1][2][3] ULK1 and ULK2 are serine/threonine kinases that play a critical role in the initiation of the autophagy cascade.[4][5] By inhibiting the kinase activity of ULK1/2, this compound blocks the downstream signaling required for the formation of functional autophagosomes, thereby inhibiting autophagic flux.[2][3][4]
Q2: I treated my cells with this compound to inhibit autophagy, but I'm observing an increase in large, punctate structures positive for autophagy markers like LC3. Is this expected?
Yes, this is an expected and documented phenotype associated with this compound treatment.[4][6] Instead of completely abolishing the formation of autophagosome-like structures, inhibition of ULK1 kinase activity by this compound leads to the accumulation of enlarged and stalled autophagosomes.[4][6] These aberrant structures are often positive for ULK1, LC3, and the omegasome marker DFCP1, indicating that while the initial stages of autophagosome formation are primed, their maturation and subsequent fusion with lysosomes are impaired.[4][6]
Q3: Why do these aberrant autophagosomes form instead of a complete cessation of autophagosome biogenesis?
The formation of these stalled autophagosomes suggests that ULK1 kinase activity is not only crucial for the initiation of autophagy but also plays a regulatory role in the later stages of autophagosome maturation.[4][5] Even with ULK1 kinase activity inhibited, some downstream processes, such as the activity of the VPS34 complex (a class III PI3K) and the recruitment of WIPI2, can still occur, leading to the formation of these incomplete and non-functional autophagosomal structures.[4]
Q4: How can I confirm that the observed puncta are indeed stalled, aberrant autophagosomes and not a result of increased autophagic flux?
To differentiate between an accumulation of autophagosomes due to increased formation (autophagic flux) versus a blockage in their degradation, you should perform an autophagic flux assay. This typically involves treating cells with this compound in the presence and absence of a lysosomal inhibitor, such as Bafilomycin A1 or Chloroquine.
-
Increased Autophagic Flux: A further increase in LC3-II levels or LC3 puncta in the presence of the lysosomal inhibitor compared to the inhibitor alone would indicate active flux.
-
Blocked Autophagic Flux (as expected with this compound): You should observe no significant further increase in LC3-II or LC3 puncta when co-treating with a lysosomal inhibitor, as the autophagosomes are already stalled and unable to fuse with lysosomes for degradation.[4][7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable change in LC3 puncta or LC3-II levels after this compound treatment. | Suboptimal concentration of this compound: The effective concentration can vary between cell lines. | Perform a dose-response experiment to determine the optimal concentration for your specific cell type. Concentrations between 1 µM and 10 µM have been used in published studies.[1][5] |
| Insufficient treatment time: The formation of aberrant autophagosomes may be time-dependent. | Conduct a time-course experiment (e.g., 1, 2, 4, 6 hours) to identify the optimal treatment duration. Live-cell imaging has shown the appearance of these structures after 30 minutes of treatment.[4][8] | |
| Low basal autophagy: If autophagy is not induced, the effect of an inhibitor may be minimal. | Induce autophagy using starvation (e.g., EBSS medium) or other stimuli like rapamycin before or during this compound treatment.[2] | |
| Observing a decrease in LC3 puncta instead of an accumulation of large puncta. | Cell-type specific response: The exact morphology of the stalled autophagosomes may vary. | Carefully co-stain with other early autophagy markers like DFCP1 or WIPI2 to better characterize the structures.[4][6] |
| This compound is effectively blocking basal autophagy initiation. | In some contexts, at basal (non-induced) autophagy levels, this compound can reduce the number of LC3 puncta.[1][5] Inducing autophagy will likely reveal the stalled phenotype. | |
| Difficulty in distinguishing between stalled autophagosomes and other cellular aggregates. | Non-specific antibody staining or fluorescent protein aggregation. | Ensure the specificity of your antibodies and the proper expression of fluorescently tagged proteins. Use appropriate controls, including untransfected or unstained cells. |
| Overlap with other cellular structures. | Perform co-localization studies with markers for other organelles, such as the endoplasmic reticulum (e.g., Calnexin) or lysosomes (e.g., LAMP1), to confirm the identity of the structures. |
Data Presentation
Table 1: Inhibitory Concentrations of this compound
| Target | IC50 |
| ULK1 | 2.9 nM |
| ULK2 | 1.1 nM |
Data sourced from MedchemExpress and Selleck Chemicals.[1][2]
Table 2: Commonly Used Experimental Concentrations
| Reagent | Typical Concentration | Purpose | Reference |
| This compound | 1 - 10 µM | Inhibition of ULK1/2 kinase activity | [1][5] |
| Bafilomycin A1 | 50 - 100 nM | Inhibition of lysosomal degradation | [2] |
| EBSS | N/A | Induction of autophagy via starvation | [2] |
| VPS34-IN1 | 1 µM | Inhibition of VPS34 activity | [4] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for LC3 Puncta
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Cell Culture and Treatment: Seed cells on glass coverslips and allow them to adhere overnight. Treat the cells with the desired concentration of this compound (e.g., 2 µM) and/or autophagy inducers (e.g., EBSS) for the desired time (e.g., 1 hour).[4]
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Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
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Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
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Blocking: Block with 1% BSA in PBS for 30 minutes.
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Primary Antibody Incubation: Incubate with a primary antibody against LC3 (diluted in blocking buffer) overnight at 4°C.
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Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
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Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.[4]
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Imaging: Visualize the cells using a confocal or wide-field fluorescence microscope. Quantify the number and size of LC3 puncta per cell.[4]
Protocol 2: Western Blotting for LC3-I to LC3-II Conversion
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Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
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Antibody Incubation: Block the membrane and incubate with a primary antibody against LC3. Subsequently, incubate with an HRP-conjugated secondary antibody.
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Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
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Analysis: Quantify the band intensities for LC3-I and LC3-II. An accumulation of the lipidated form, LC3-II, is indicative of autophagosome formation. A loading control (e.g., GAPDH or β-actin) should be used for normalization.
Visualizations
Caption: Signaling pathway of autophagy initiation and the effect of this compound.
Caption: Experimental workflow for assessing the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. Aberrant autophagosome formation occurs upon small molecule inhibition of ULK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aberrant autophagosome formation occurs upon small molecule inhibition of ULK1 kinase activity | Life Science Alliance [life-science-alliance.org]
- 7. life-science-alliance.org [life-science-alliance.org]
- 8. Aberrant autophagosome formation occurs upon small molecule inhibition of ULK1 kinase activity | Life Science Alliance [life-science-alliance.org]
Technical Support Center: Addressing Cytotoxicity of MRT68921 in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing the cytotoxicity of MRT68921 in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, with IC50 values of 2.9 nM and 1.1 nM, respectively[1]. It functions by blocking the initiation of the autophagy pathway. Additionally, this compound has been identified as a potent inhibitor of NUAK family SNF1-like kinase 1 (NUAK1), a critical component of the antioxidant defense system[2][3]. This dual inhibition can lead to the induction of apoptosis and an increase in reactive oxygen species (ROS) in cells[1].
Q2: Does this compound exhibit selective cytotoxicity towards cancer cells over non-cancerous cells?
Yes, studies have shown that this compound has a significantly stronger cytotoxic effect on cancer cells compared to normal cells. There is an approximately 10-fold difference in the half-maximal inhibitory concentration (IC50) values between cancer cell lines and non-cancerous cell lines such as 293T (human embryonic kidney) and HUVECs (Human Umbilical Vein Endothelial Cells)[2][4]. This suggests a potential therapeutic window for its use in cancer research.
Q3: What are the known off-target effects of this compound?
The primary off-target effect of this compound is the inhibition of NUAK1[2][3]. This can disrupt cellular antioxidant defenses and contribute to cytotoxicity. Inhibition of NUAK1 by this compound has been shown to downregulate the phosphorylation of downstream targets such as MYPT1 and Gsk3β[1].
Quantitative Data: Cytotoxicity of this compound
The following table summarizes the reported IC50 values for this compound in various cancer and non-cancerous cell lines.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| Cancer Cell Lines | |||
| NCI-H460 | Human Lung Carcinoma | 1.76 | [2] |
| A549 | Human Lung Carcinoma | 2.5 - 5 | [2] |
| H1299 | Human Non-Small Cell Lung Cancer | 5 - 10 | [2] |
| U251 | Human Glioblastoma | 5 - 10 | [1] |
| MNK45 | Human Gastric Cancer | 5 - 10 | [1] |
| Non-Cancerous Cell Lines | |||
| 293T | Human Embryonic Kidney | ~20-40 | [2][4] |
| HUVEC | Human Umbilical Vein Endothelial Cell | ~20-40 | [2][4] |
Troubleshooting Guides
Issue: High Cytotoxicity Observed in Non-Cancerous Control Cells
Potential Cause 1: Off-Target Effects via NUAK1 Inhibition
Inhibition of NUAK1 can disrupt cellular redox homeostasis and induce apoptosis.
-
Solution:
-
Reduce this compound Concentration: Titrate down the concentration of this compound to the lowest effective dose that inhibits ULK1/2 without causing excessive toxicity in your non-cancerous cells.
-
Co-treatment with Antioxidants: Supplement the cell culture medium with an antioxidant to counteract the increase in reactive oxygen species (ROS). See the detailed protocol below.
-
Potential Cause 2: Induction of Apoptosis
This compound can induce apoptosis through both on-target and off-target effects.
-
Solution:
-
Co-treatment with a Pan-Caspase Inhibitor: To determine if the observed cytotoxicity is caspase-dependent, co-treat the cells with a pan-caspase inhibitor like Z-VAD-FMK. This can help to elucidate the cell death mechanism. See the detailed protocol below.
-
Potential Cause 3: Suboptimal Cell Culture Conditions
Stressed cells are more susceptible to drug-induced toxicity.
-
Solution:
-
Ensure Healthy Cell Culture: Maintain optimal cell density, use fresh culture medium, and regularly check for contamination.
-
Serum Concentration: Ensure the serum concentration in your media is appropriate for your cell line, as some components can interact with the compound.
-
Issue: Inconsistent or Non-Reproducible Cytotoxicity Results
Potential Cause 1: Reagent Instability or Pipetting Errors
-
Solution:
-
Freshly Prepare Solutions: Prepare fresh working solutions of this compound for each experiment from a frozen stock.
-
Accurate Pipetting: Use calibrated pipettes and proper techniques to ensure accurate and consistent dosing.
-
Potential Cause 2: Variation in Cell Seeding Density
-
Solution:
-
Consistent Cell Seeding: Ensure a uniform cell suspension and use a hemocytometer or automated cell counter for accurate cell counts before seeding.
-
Experimental Protocols
Protocol 1: Mitigating this compound-Induced ROS Production with N-acetylcysteine (NAC)
This protocol describes the use of the antioxidant N-acetylcysteine (NAC) to reduce the cytotoxicity of this compound by scavenging reactive oxygen species.
-
Materials:
-
This compound
-
N-acetylcysteine (NAC)
-
Your non-cancerous cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
-
Procedure:
-
Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Prepare a stock solution of NAC (e.g., 1M in sterile water) and filter-sterilize.
-
On the day of the experiment, prepare fresh dilutions of this compound and NAC in complete cell culture medium. A typical final concentration for NAC is 1-10 mM.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the medium containing the desired concentrations of this compound with or without NAC to the respective wells. Include controls for untreated cells, cells treated with this compound alone, and cells treated with NAC alone.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assess cell viability using your chosen assay according to the manufacturer's instructions.
-
Protocol 2: Inhibiting Apoptosis with the Pan-Caspase Inhibitor Z-VAD-FMK
This protocol outlines the use of Z-VAD-FMK to determine if the cytotoxicity induced by this compound is mediated by caspases.
-
Materials:
-
This compound
-
Z-VAD-FMK (pan-caspase inhibitor)
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Your non-cancerous cell line of interest
-
Complete cell culture medium
-
Apoptosis assay kit (e.g., Annexin V-FITC/PI staining)
-
-
Procedure:
-
Seed your cells in appropriate culture vessels (e.g., 6-well plates for flow cytometry) and allow them to adhere.
-
Prepare a stock solution of Z-VAD-FMK in DMSO (typically 20-50 mM).
-
Pre-treat the cells with Z-VAD-FMK at a final concentration of 20-50 µM for 1-2 hours before adding this compound.
-
Add this compound at the desired concentration to the pre-treated cells. Include controls for untreated cells, cells treated with this compound alone, and cells treated with Z-VAD-FMK alone.
-
Incubate for the desired treatment duration.
-
Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathways affected by this compound.
Caption: Troubleshooting workflow for this compound cytotoxicity.
References
Technical Support Center: Minimizing Variability in In vivo Studies Using MRT68921
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MRT68921 in in vivo studies. Our goal is to help you minimize experimental variability and achieve reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, dual inhibitor of NUAK family SNF1-like kinase 1 (NUAK1) and UNC-51-like kinase 1 and 2 (ULK1/2).[1][2] Its primary mechanism involves the inhibition of autophagy, a cellular recycling process that cancer cells often utilize to survive under stress.[1][3][4] By blocking ULK1/2, this compound disrupts the initiation and maturation of autophagosomes.[3][5] Inhibition of NUAK1, a key component of the antioxidant defense system, can lead to increased reactive oxygen species (ROS) and apoptosis in tumor cells.[6][7]
Q2: What are the known off-target effects of this compound?
While relatively specific, this compound has been shown to inhibit other kinases, which could contribute to variability in experimental outcomes. At a concentration of 1 µM, it inhibited 44 out of 80 tested kinases.[8] Notably, it can inhibit TANK-binding kinase 1 (TBK1), IKK, and several AMPK-related kinases.[9] Additionally, studies have suggested that Aurora A kinase is a major off-target substrate of ULK1/2 inhibitors like this compound.[8] Researchers should consider these off-target effects when interpreting their data.
Q3: What is a recommended starting dose and administration route for in vivo studies?
Based on published xenograft studies in mice, common starting doses range from 10 to 40 mg/kg.[1] The administration route can be subcutaneous (s.c.), peritumoral, or intravenous (i.v.), depending on the experimental design.[1][6] Daily or every-other-day administration schedules have been used.[1][6] It is crucial to perform a pilot study to determine the optimal dose and schedule for your specific tumor model and research question.
Q4: How should I formulate this compound for in vivo administration?
The formulation of this compound is critical for ensuring consistent delivery and minimizing variability. Since this compound is poorly soluble in water, a suitable vehicle is required.[1][10] It is recommended to prepare the working solution fresh for each use.[1]
Here are two example formulations that have been used in published studies:
-
For Subcutaneous Injection: A stock solution in DMSO can be diluted in corn oil. For example, a 10 mg/ml stock in DMSO can be added to corn oil for the final working solution.[1]
-
For General Use: A common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[10] It may be necessary to use sonication and/or gentle heating to fully dissolve the compound.[10]
Important Note: The concentration of DMSO should be kept as low as possible, ideally below 10% for normal mice and below 2% for more sensitive strains, to avoid solvent-related toxicity.[10] Always include a vehicle-only control group in your experiments.
Troubleshooting Guides
Issue 1: High Variability in Tumor Growth Inhibition Between Animals
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Drug Formulation | Ensure this compound is completely dissolved in the vehicle before each injection. Prepare fresh formulations for each treatment day. Use sonication or gentle warming if necessary to aid dissolution, but be mindful of compound stability.[1][10] |
| Inaccurate Dosing | Calibrate pipettes and syringes regularly. Adjust the dose for each animal based on its most recent body weight measurement. |
| Improper Injection Technique | For subcutaneous injections, ensure the needle is inserted into the subcutaneous space and not into the muscle or intradermally. Use a consistent injection site, such as the loose skin over the neck and dorsum.[11][12] Gently "tent" the skin to create a pocket for the injection. Inject the solution slowly and steadily to prevent leakage.[13][14] |
| Tumor Heterogeneity | Use tumors of a consistent size at the start of the treatment.[15] Randomize animals into treatment and control groups based on tumor volume. Be aware that patient-derived xenografts (PDXs) can exhibit significant clonal evolution, leading to varied responses.[16][17] |
| Animal Health and Stress | Monitor animal health closely. Stressed or unhealthy animals may have altered metabolic rates, affecting drug processing and tumor growth. Handle mice gently to minimize stress.[14] |
Issue 2: Lack of Expected Efficacy (No Significant Tumor Regression)
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Dose | The selected dose may be too low for your specific tumor model. Conduct a dose-response study to determine the optimal therapeutic dose. |
| Poor Bioavailability | Re-evaluate the formulation and administration route. For subcutaneous administration, ensure the compound is not precipitating at the injection site. Consider an alternative route, such as intraperitoneal or intravenous injection, if poor absorption is suspected. |
| Compound Instability | Prepare fresh solutions of this compound immediately before use. Store the stock solution in DMSO at -80°C for long-term stability (up to one year).[1] Avoid repeated freeze-thaw cycles. |
| Tumor Model Resistance | The tumor model may have intrinsic resistance mechanisms. This could be due to ULK1-independent autophagy pathways or other compensatory signaling.[18] Consider combination therapies. For example, since ULK1 inhibition can paradoxically induce autophagy in some contexts, combining this compound with other autophagy inhibitors might be effective.[18] |
| Off-Target Effects Dominating | In some cellular contexts, the off-target effects of this compound might counteract its anti-tumor activity. Analyze key downstream markers of both ULK1/NUAK1 and potential off-targets to understand the compound's activity in your model. |
Issue 3: Observed Toxicity or Adverse Effects in Animals
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| High Dose | The administered dose may be too high. Reduce the dose or decrease the frequency of administration. Monitor for signs of toxicity such as significant weight loss, lethargy, or ruffled fur. A slight ulcer at the injection site has been reported at a high dose (40 mg/kg/day).[6] |
| Vehicle Toxicity | High concentrations of DMSO can be toxic to animals.[10] Ensure the final DMSO concentration is as low as possible. Always include a vehicle-only control group to assess any vehicle-related toxicity. |
| On-Target Toxicity | Inhibition of NUAK1 and ULK1 in normal tissues may lead to adverse effects. Monitor for any organ-specific toxicities. Histopathological analysis of major organs at the end of the study can provide valuable information.[4][19] |
| Managing Side Effects | For skin reactions, ensure good hydration and consider topical treatments. For gastrointestinal issues like diarrhea, dietary changes and anti-diarrheal medications may be necessary.[20] Dose reduction or temporary cessation of treatment may be required for severe toxicities.[21][22] |
Experimental Protocols
Detailed Protocol for Subcutaneous Injection in Mice
-
Animal Restraint: Gently restrain the mouse by grasping the loose skin at the back of the neck (scruff) between your thumb and forefinger.[12]
-
Injection Site Selection: The preferred site is the loose skin over the shoulders or flank.[11][12]
-
Skin Preparation: While not mandatory, you can disinfect the injection site with 70% alcohol.[6]
-
Needle Insertion: Use a sterile 25-27 gauge needle.[13] Gently lift the skin to create a "tent." Insert the needle, bevel up, at the base of the tented skin at a shallow angle (approximately 30-45 degrees).[6][13]
-
Aspiration: Gently pull back on the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and re-insert at a different site.[6]
-
Injection: Inject the substance slowly and steadily.[14]
-
Needle Withdrawal: Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad if any bleeding occurs.[11]
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key signaling pathways affected by this compound and a general workflow for in vivo studies.
Caption: ULK1/2 signaling pathway and the inhibitory action of this compound.
Caption: NUAK1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor this compound exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aberrant autophagosome formation occurs upon small molecule inhibition of ULK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. glpbio.com [glpbio.com]
- 10. This compound | Autophagy | TargetMol [targetmol.com]
- 11. neurocndm.mcgill.ca [neurocndm.mcgill.ca]
- 12. urmc.rochester.edu [urmc.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. assaygenie.com [assaygenie.com]
- 15. Factors that influence response classifications in chemotherapy treated patient-derived xenografts (PDX) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Challenges in Stratifying the Molecular Variability of Patient-Derived Colon Tumor Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ULK1 inhibition as a targeted therapeutic strategy for FLT3-ITD-mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. Practical management of tyrosine kinase inhibitor-associated side effects in GIST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Managing side effects of tyrosine kinase inhibitor therapy to optimize adherence in patients with chronic myeloid leukemia: the role of the midlevel practitioner [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of ULK1 Inhibitors in AML: MRT68921 vs. SBI-0206965
A detailed guide for researchers navigating the therapeutic potential of Unc-51 like autophagy activating kinase 1 (ULK1) inhibition in Acute Myeloid Leukemia (AML).
The inhibition of ULK1, a key initiator of autophagy, has emerged as a promising therapeutic strategy in AML, a cancer characterized by the rapid growth of abnormal white blood cells in the bone marrow. Several small molecule inhibitors targeting ULK1 have been developed, with MRT68921 and SBI-0206965 being two of the most extensively studied. This guide provides a comprehensive comparison of these two compounds, summarizing their performance based on available experimental data to aid researchers in selecting the appropriate tool for their specific research needs.
At a Glance: Key Differences and Performance Metrics
| Feature | This compound | SBI-0206965 |
| Primary Target(s) | Dual ULK1/ULK2 inhibitor[1][2] | Selective ULK1 inhibitor[3] |
| IC50 for ULK1 | 2.9 nM[1][2] | 108 nM[3] |
| IC50 for ULK2 | 1.1 nM[1][2] | ~7-fold less selective for ULK2 vs ULK1[3] |
| Potency in AML Cells | Exerts a stronger killing effect compared to SBI-0206965 in some studies.[4] | Effective in inducing apoptosis, particularly in FLT3-ITD AML cells.[5] |
| Selectivity Profile | Also inhibits NUAK1.[6][7] | Can inhibit other kinases, including AMPK-related kinases.[8][9][10] |
| Effect on Autophagy | Blocks autophagic flux and disrupts autophagosome maturation.[1][2][11] | Inhibits autophagy.[3] |
| Apoptosis Induction | Induces caspase-dependent apoptosis, particularly in FLT3-ITD mutated AML.[5][12] | Induces apoptosis in AML cells.[5][13] |
Delving Deeper: Mechanism of Action and Cellular Effects
This compound is a potent dual inhibitor of ULK1 and its homolog ULK2.[1][2] Its mechanism of action involves the disruption of autophagosome maturation, leading to a blockage of the autophagic flux.[1] Studies in AML cell lines, particularly those with FLT3-ITD mutations, have shown that this compound effectively induces apoptotic cell death in a dose-dependent manner.[5][12] This is accompanied by the cleavage of caspases and PARP, indicating a caspase-dependent apoptotic pathway.[12] Interestingly, while inhibiting overall autophagy, treatment with this compound can paradoxically lead to the accumulation of early autophagosomal structures.[11]
SBI-0206965, on the other hand, is a highly selective inhibitor of ULK1, with a roughly seven-fold lower potency for ULK2.[3] It has been shown to inhibit autophagy and enhance apoptosis in various cancer cell lines, including those from glioblastoma and lung cancer.[3] In the context of AML, SBI-0206965 has demonstrated antileukemic effects, inducing apoptosis in both AML cell lines and primary patient-derived AML blasts, while showing minimal cytotoxicity against normal bone marrow cells.[13][14] Similar to this compound, its pro-apoptotic effects are more pronounced in FLT3-ITD positive AML cells.[5]
A critical consideration for researchers is the off-target effects of these inhibitors. While potent against ULK1/2, this compound also exhibits inhibitory activity against NUAK1.[6][7] SBI-0206965 has been reported to inhibit several other kinases, including members of the AMPK-related kinase family, which could contribute to its cellular effects.[8][9][10]
Visualizing the Pathways and Processes
To better understand the context in which these inhibitors operate, the following diagrams illustrate the ULK1 signaling pathway and a typical experimental workflow for their comparison.
Caption: The ULK1 signaling pathway, a central regulator of autophagy initiation.
Caption: A typical experimental workflow for comparing ULK1 inhibitors in AML cells.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are summarized protocols for key experiments cited in the comparison of this compound and SBI-0206965.
Cell Viability Assay
-
Objective: To determine the cytotoxic effects of the inhibitors on AML cells.
-
Method: AML cell lines (e.g., THP-1, HL-60) are seeded in 96-well plates and treated with increasing concentrations of this compound, SBI-0206965, or a vehicle control (DMSO) for a specified duration (e.g., 20-72 hours). Cell viability is then assessed using an ATP-based assay, such as the Enhanced ATP Assay kit. The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.[4]
Apoptosis Assay
-
Objective: To quantify the induction of apoptosis by the inhibitors.
-
Method: AML cells are treated with the inhibitors as described above. After treatment, cells are harvested, washed, and stained with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI) or DAPI (to detect late apoptotic and necrotic cells). The stained cells are then analyzed by flow cytometry to determine the percentage of apoptotic cells.[13]
Western Blot Analysis
-
Objective: To analyze the effect of the inhibitors on key proteins in the ULK1 signaling and apoptosis pathways.
-
Method: Following treatment with the inhibitors, AML cells are lysed to extract total protein. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane. The membranes are then incubated with primary antibodies against proteins of interest, such as p-ULK1 (Ser555), p-ATG13 (Ser318), LC3, cleaved PARP, and cleaved caspases. After incubation with appropriate secondary antibodies, the protein bands are visualized using an imaging system.[4][12][14]
Autophagy Flux Assay
-
Objective: To determine whether the inhibitors block the autophagic process.
-
Method: AML cells are treated with the ULK1 inhibitors in the presence or absence of a lysosomal inhibitor, such as Bafilomycin A1. Bafilomycin A1 prevents the degradation of autophagosomes, leading to the accumulation of LC3-II if the autophagic flux is active. By comparing the levels of LC3-II in the presence and absence of Bafilomycin A1, one can assess the rate of autophagy. LC3-II levels are typically measured by Western blot.[11]
Conclusion
Both this compound and SBI-0206965 are valuable tools for investigating the role of ULK1 in AML. This compound offers high potency for both ULK1 and ULK2, making it a strong candidate for studies aiming for broad inhibition of the ULK family. SBI-0206965, with its selectivity for ULK1, may be more suitable for dissecting the specific roles of ULK1. The choice between these inhibitors will ultimately depend on the specific research question, the AML subtype being investigated, and the consideration of their respective off-target profiles. The provided data and protocols should serve as a solid foundation for researchers to design and interpret their experiments effectively.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibition of ULK1 promotes the death of leukemia cell in an autophagy irrelevant manner and exerts the antileukemia effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ULK1 inhibition as a targeted therapeutic strategy for FLT3-ITD-mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor this compound exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of the specificity and mechanism of action of the ULK1/AMPK inhibitor SBI-0206965 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 11. Aberrant autophagosome formation occurs upon small molecule inhibition of ULK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. researchgate.net [researchgate.net]
- 14. Targeting Unc51-like Autophagy Activating Kinase 1 (ULK1) overcomes adaptive drug resistance in acute myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Autophagic Flux Inhibition: MRT68921 vs. Chloroquine
For Researchers, Scientists, and Drug Development Professionals
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components. Its modulation is a key therapeutic strategy in various diseases, including cancer and neurodegenerative disorders. This guide provides a detailed comparison of two commonly used autophagy inhibitors, MRT68921 and chloroquine, focusing on their effects on autophagic flux.
Mechanism of Action: A Tale of Two Blockades
This compound and chloroquine inhibit autophagic flux through distinct mechanisms, targeting different stages of the autophagy pathway.
This compound is a potent and selective dual inhibitor of the Unc-51-like autophagy activating kinase 1 (ULK1) and ULK2.[1][2] These kinases are essential for the initiation of autophagy, playing a crucial role in the formation of the phagophore, the precursor to the autophagosome. By inhibiting ULK1/2, this compound effectively blocks the early stages of autophagosome formation and maturation, thereby halting the autophagic process at its inception.[3]
Chloroquine , a well-established antimalarial drug, acts as a late-stage autophagy inhibitor.[4][5] It is a lysosomotropic agent, meaning it accumulates in the acidic environment of lysosomes.[6] This accumulation raises the lysosomal pH, which in turn inhibits the activity of lysosomal hydrolases and, crucially, impairs the fusion of autophagosomes with lysosomes to form autolysosomes.[4][5][7] This blockade at the final step of the autophagy pathway leads to the accumulation of autophagosomes within the cell.
Quantitative Comparison of Effects on Autophagic Flux
The following table summarizes the quantitative effects of this compound and chloroquine on key markers of autophagic flux, LC3-II and p62/SQSTM1. An increase in the lipidated form of LC3 (LC3-II) and the autophagy substrate p62 indicates a blockage in the autophagic pathway.
| Compound | Target | Stage of Inhibition | Effect on LC3-II Levels | Effect on p62/SQSTM1 Levels |
| This compound | ULK1/ULK2 Kinases | Early (Initiation/Maturation) | Increased accumulation[3][8] | Increased accumulation[8] |
| Chloroquine | Lysosomal Acidification & Autophagosome-Lysosome Fusion | Late (Degradation) | Significant increase[6][9][10] | Significant increase[9][10] |
Note: The quantitative effects can vary depending on the cell type, experimental conditions, and concentration of the compound used.
Experimental Data and Observations
Studies have demonstrated the distinct effects of these two inhibitors on cellular processes.
This compound has been shown to effectively block autophagic flux in various cell lines. Treatment with this compound leads to a paradoxical increase in LC3-II levels, as the degradation of autophagosomes is inhibited.[8] Concurrently, the levels of p62, a protein that is normally degraded by autophagy, accumulate, confirming the blockage of the pathway.[8]
Chloroquine treatment results in a robust accumulation of both LC3-II and p62.[5][9][10] This is a direct consequence of its inhibitory effect on lysosomal function and the prevention of autophagosome clearance. The accumulation of these markers is a hallmark of late-stage autophagic inhibition.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental procedures used to assess autophagic flux, the following diagrams are provided.
Experimental Protocols
Western Blotting for LC3 and p62
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or chloroquine for the specified duration. Include a vehicle-treated control group.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on a 12-15% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C. After washing, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to a loading control such as GAPDH or β-actin.
Fluorescence Microscopy for GFP-LC3 Puncta
-
Cell Culture and Transfection/Transduction: Plate cells on glass coverslips in a multi-well plate. For transient expression, transfect cells with a GFP-LC3 or tandem mCherry-GFP-LC3 plasmid. For stable expression, use a lentiviral or retroviral system.
-
Treatment: Treat the cells with this compound or chloroquine as described for the Western blot protocol.
-
Cell Fixation and Staining: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. If desired, stain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.
-
Image Analysis: Quantify the number of GFP-LC3 puncta per cell. An increase in the number of puncta indicates the accumulation of autophagosomes. For cells expressing mCherry-GFP-LC3, autophagosomes will appear as yellow puncta (mCherry and GFP colocalization), while autolysosomes will appear as red puncta (mCherry only, as GFP fluorescence is quenched in the acidic environment of the lysosome).
Conclusion
Both this compound and chloroquine are valuable tools for studying the role of autophagy in various biological processes. Their distinct mechanisms of action provide researchers with the ability to probe different stages of the autophagic pathway. This compound offers a more specific and targeted inhibition of autophagy initiation, while chloroquine provides a broader inhibition of late-stage lysosomal degradation. The choice of inhibitor will depend on the specific research question and the experimental context. Careful consideration of their mechanisms and the use of appropriate assays to monitor autophagic flux are crucial for the accurate interpretation of experimental results.
References
- 1. Untangling Autophagy Measurements: All Fluxed Up - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Assessing Autophagic Flux by Measuring LC3, p62, and LAMP1 Co-localization Using Multispectral Imaging Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aberrant autophagosome formation occurs upon small molecule inhibition of ULK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ULK1 inhibition as a targeted therapeutic strategy for FLT3-ITD-mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Robust LC3B lipidation analysis by precisely adjusting autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
Dual Inhibition of ULK1/2 and NUAK1 by MRT68921: A Potential Strategy to Enhance Chemotherapeutic Efficacy
For Researchers, Scientists, and Drug Development Professionals
The circumvention of therapeutic resistance remains a critical challenge in oncology. A key mechanism by which cancer cells survive the stress induced by chemotherapy is through the activation of protective autophagy. MRT68921, a potent dual inhibitor of Unc-51 like autophagy activating kinase 1/2 (ULK1/2) and NUAK family SNF1-like kinase 1 (NUAK1), presents a promising strategy to counteract this survival mechanism and potentially enhance the cytotoxic effects of conventional chemotherapeutic agents. This guide provides a comparative overview of the pre-clinical data supporting the rationale for combining this compound with chemotherapy, drawing parallels with other ULK1 inhibitors where direct combination data for this compound is not yet available.
Mechanism of Action: A Two-Pronged Attack
This compound exerts its anti-cancer effects through the simultaneous inhibition of two key signaling nodes:
-
ULK1/2 Inhibition and Autophagy Blockade: ULK1 and ULK2 are serine/threonine kinases essential for the initiation of autophagy. By potently inhibiting both ULK1 (IC50 = 2.9 nM) and ULK2 (IC50 = 1.1 nM), this compound effectively blocks the autophagic flux, preventing cancer cells from recycling cellular components to survive metabolic stress and chemotherapy-induced damage.[1] This inhibition leads to the accumulation of stalled early autophagosomal structures.
-
NUAK1 Inhibition and Oxidative Stress: NUAK1 is a critical component of the antioxidant defense system in tumor cells.[2] Inhibition of NUAK1 by this compound disrupts the balance of oxidative stress, leading to an increase in reactive oxygen species (ROS) and subsequent apoptosis.[3]
The dual inhibition of both pathways suggests that this compound can not only prevent the pro-survival effects of autophagy but also actively induce cell death through ROS-mediated mechanisms.
Preclinical Data on this compound as a Single Agent
Preclinical studies have demonstrated the potent cytotoxic effects of this compound across a range of cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| NCI-H460 | Non-Small Cell Lung | ~2.5 |
| MNK45 | Gastric Cancer | ~3.0 |
| A549 | Non-Small Cell Lung | ~5.0 |
| U251 | Glioblastoma | ~4.0 |
| 4T1 | Breast Cancer | Not specified |
Data summarized from a study demonstrating the cytotoxic effects of this compound as a single agent. The study suggests that concentrations exceeding 2.5 µM show significant cytotoxic effects.[4]
In vivo studies using xenograft models of NCI-H460 and MNK45 cancer cells have shown that this compound significantly inhibits tumor growth.[4] Furthermore, in a 4T1 breast cancer metastasis model, this compound treatment significantly reduced the number of lung metastatic nodules.[4]
Synergistic Potential with Chemotherapy: A Comparative Analysis
While direct experimental data on the synergistic effects of this compound in combination with specific chemotherapeutic agents is currently limited in the public domain, the mechanism of action strongly supports its potential for synergistic interactions. The inhibition of chemotherapy-induced protective autophagy is a well-established strategy to enhance the efficacy of cytotoxic drugs.
To illustrate this principle, we can examine the data from studies on other ULK1 inhibitors, such as SBI-0206965.
Synergistic Effects of the ULK1 Inhibitor SBI-0206965 with Chemotherapy:
| Combination | Cell Line(s) | Effect | Reference |
| SBI-0206965 + Cisplatin | NSCLC cells | Enhanced sensitivity to cisplatin. | [5] |
| SBI-0206965 + Doxorubicin | Breast Cancer Cells | Blocked autophagy to promote cell death. | [6] |
| SBI-0206965 + Daunorubicin | AML cells | Enhanced cytotoxicity of daunorubicin. | [7] |
These studies demonstrate that inhibiting ULK1 can sensitize cancer cells to various chemotherapeutic agents. Given that this compound is a potent ULK1/2 inhibitor, it is highly probable that it would exhibit similar or even enhanced synergistic effects due to its additional NUAK1 inhibitory activity. A study on acute myeloid leukemia (AML) cells showed that the ULK1 inhibitor SBI-0206965 synergistically enhanced the sensitivity of AML cells to chemotherapy agents like AraC and Idarubicin.[8]
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Signaling pathways affected by this compound in combination with chemotherapy.
Caption: Experimental workflow for assessing the synergistic effects of this compound and chemotherapy.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is for determining cell viability after treatment with this compound and/or chemotherapy.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[3]
-
Drug Treatment: Treat the cells with various concentrations of this compound, the chemotherapeutic agent, and their combination in a fixed ratio. Include a vehicle-treated control group. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[3]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[3]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[3]
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control.
Apoptosis Assay (Annexin V Staining)
This protocol is for quantifying apoptosis induced by the drug treatments.
-
Cell Treatment and Collection: Treat cells with the compounds as described for the viability assay. After the incubation period, collect both floating and adherent cells.[2]
-
Cell Washing: Wash the cells twice with cold PBS.[2]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis
This protocol is for assessing the levels of key proteins involved in autophagy and apoptosis.
-
Cell Lysis: After drug treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[9]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., LC3, p62, cleaved PARP, p-ULK1, p-AMPK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Synergy Analysis (Chou-Talalay Method)
The synergistic, additive, or antagonistic effects of the drug combination can be quantified using the Combination Index (CI) based on the Chou-Talalay method.[10][11]
-
Data Input: Use the dose-response data from the cell viability assays for each drug alone and in combination.
-
Software Analysis: Utilize software such as CompuSyn to calculate the CI values.[12][13]
-
Interpretation:
Conclusion and Future Directions
This compound, with its dual inhibitory action on ULK1/2 and NUAK1, holds significant promise as a combination partner for conventional chemotherapy. By simultaneously blocking the pro-survival autophagy pathway and inducing oxidative stress-mediated apoptosis, this compound has the potential to overcome chemoresistance and improve therapeutic outcomes. While direct evidence for synergistic combinations with chemotherapy is still emerging, the strong preclinical rationale and comparative data from other ULK1 inhibitors provide a compelling case for further investigation. Future studies should focus on comprehensive in vitro and in vivo testing of this compound in combination with a panel of standard-of-care chemotherapeutic agents across various cancer types to determine optimal dosing and scheduling and to elucidate the full potential of this novel therapeutic strategy.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 4. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor this compound exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SBI0206965, a novel inhibitor of Ulk1, suppresses non-small cell lung cancer cell growth by modulating both autophagy and apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blockage of AMPK-ULK1 pathway mediated autophagy promotes cell apoptosis to increase doxorubicin sensitivity in breast cancer (BC) cells: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted inhibition of ULK1 enhances daunorubicin sensitivity in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Unc51-like Autophagy Activating Kinase 1 (ULK1) overcomes adaptive drug resistance in acute myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western blot analysis of cell lines [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Downstream Signaling Effects of MRT68921 on the FLT3 Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MRT68921, a ULK1 inhibitor with indirect effects on the FMS-like tyrosine kinase 3 (FLT3) pathway, against established FLT3 inhibitors. The content is supported by experimental data and detailed methodologies to assist researchers in evaluating its potential in preclinical studies, particularly for FLT3-ITD positive Acute Myeloid Leukemia (AML).
Introduction to FLT3 and its Inhibition
The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Internal tandem duplication (ITD) mutations in the juxtamembrane domain of FLT3 (FLT3-ITD) are present in approximately 30% of acute myeloid leukemia (AML) cases and are associated with a poor prognosis.[2] These mutations lead to constitutive activation of the FLT3 receptor and its downstream signaling pathways, including PI3K/AKT, RAS/MAPK/ERK, and JAK/STAT, promoting uncontrolled cell growth and survival.[3][4] Consequently, FLT3 has emerged as a key therapeutic target in AML.
This compound, an inhibitor of Unc-51 Like Kinase 1 (ULK1), has been shown to indirectly modulate the FLT3 signaling pathway.[5][6] By inhibiting ULK1, this compound leads to the attenuation of FLT3 protein expression and the suppression of its downstream signaling, ultimately inducing apoptosis in FLT3-ITD AML cells.[5][6] This guide compares the efficacy of this compound with other direct FLT3 inhibitors.
Comparative Analysis of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and various FLT3 inhibitors in FLT3-ITD positive AML cell lines, MV4-11 and MOLM-13. Lower IC50 values indicate higher potency.
| Inhibitor | Target(s) | MV4-11 IC50 (nM) | MOLM-13 IC50 (nM) | Reference |
| This compound | ULK1/2 | Not Specified in FLT3-ITD AML cells | Not Specified in FLT3-ITD AML cells | [7][8] |
| Midostaurin (PKC412) | Multi-kinase (including FLT3) | ~200 | ~200 | [9][10] |
| Gilteritinib (ASP2215) | FLT3, AXL | Not Specified | ~200 | [9][10] |
| Quizartinib (AC220) | FLT3 | 0.31 ± 0.05 | 0.62 ± 0.03 | [11] |
| LT-171-861 | FLT3 | 1.8 | 1.3 | [12] |
| Crotonoside | FLT3, HDAC3/6 | 11,600 ± 2,700 | 12,700 ± 3,300 | [13] |
| RGFP966 | HDAC3 | 3,600 ± 700 | 2,800 ± 900 | [13] |
| HPOB | HDAC3 | 10,200 ± 2,900 | 13,600 ± 5,200 | [13] |
Note: While specific IC50 values for this compound in FLT3-ITD AML cells were not found, its potent ULK1/2 inhibition (IC50 of 2.9 nM and 1.1 nM, respectively) indirectly leads to anti-leukemic effects.[7]
Downstream Signaling Effects
This compound has been demonstrated to suppress the phosphorylation of key downstream effectors of the FLT3 pathway.[5][14] Studies have shown that treatment with this compound leads to a reduction in the levels of phosphorylated FLT3 (p-FLT3), phosphorylated STAT5 (p-STAT5), phosphorylated MEK (p-MEK), and phosphorylated ERK (p-ERK) in FLT3-ITD positive AML cells.[5][14] This inhibition of downstream signaling is a critical mechanism for its anti-leukemic activity.
Visualizing the FLT3 Signaling Pathway and Experimental Workflow
To better understand the mechanisms discussed, the following diagrams illustrate the FLT3 signaling pathway and a general workflow for validating inhibitor effects.
Caption: FLT3-ITD signaling and the indirect effect of this compound.
Caption: General workflow for validating inhibitor effects.
Experimental Protocols
Western Blotting for Phosphorylated Proteins
This protocol is used to detect the phosphorylation status of FLT3, STAT5, and ERK.
-
Cell Lysis: Treat FLT3-ITD positive AML cells with the desired inhibitor for the specified time. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-FLT3, p-STAT5, p-ERK, and their total protein counterparts overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed FLT3-ITD positive AML cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/ml.[15]
-
Inhibitor Treatment: Add serial dilutions of the inhibitors to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C to allow the formation of formazan crystals.[16]
-
Solubilization and Measurement: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[17] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis.
-
Cell Treatment and Harvesting: Treat cells with the inhibitors as described for the viability assay. Harvest the cells by centrifugation.
-
Washing: Wash the cells once with cold PBS.[3]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[5]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add more binding buffer to each tube and analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered to be in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[3]
Conclusion
This compound presents an alternative strategy for targeting FLT3-ITD positive AML by indirectly modulating the FLT3 signaling pathway through ULK1 inhibition. While direct FLT3 inhibitors like Quizartinib show high potency in vitro, the emergence of resistance is a significant clinical challenge. The unique mechanism of action of this compound may offer a way to overcome some of these resistance mechanisms. The provided data and protocols offer a framework for researchers to further investigate and validate the therapeutic potential of this compound in comparison to existing FLT3-targeted therapies. Further studies are warranted to determine the in vivo efficacy and potential for combination therapies.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ULK1 inhibition as a targeted therapeutic strategy for FLT3-ITD-mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor this compound exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin | Haematologica [haematologica.org]
- 9. researchgate.net [researchgate.net]
- 10. LT-171-861, a novel FLT3 inhibitor, shows excellent preclinical efficacy for the treatment of FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crotonoside exhibits selective post-inhibition effect in AML cells via inhibition of FLT3 and HDAC3/6 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
- 15. researchhub.com [researchhub.com]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MRT68921 and 3-Methyladenine (3-MA) in Autophagy Inhibition
This guide provides a detailed comparative analysis of two widely used autophagy inhibitors, MRT68921 and 3-methyladenine (3-MA). Autophagy is a critical cellular recycling process, and its pharmacological modulation is a key area of research in various diseases, including cancer and neurodegeneration. Understanding the distinct mechanisms, specificity, and experimental utility of inhibitors like this compound and 3-MA is crucial for researchers, scientists, and drug development professionals. This document outlines their mechanisms of action, presents comparative quantitative data, details relevant experimental protocols, and provides visual diagrams of the signaling pathways involved.
Mechanism of Action: Targeting Different Stages of Autophagy
This compound and 3-MA inhibit autophagy by targeting different essential kinases at distinct stages of the pathway.
This compound: Inhibition of Autophagy Initiation
This compound is a potent, dual inhibitor of the Unc-51-like autophagy-activating kinases 1 and 2 (ULK1 and ULK2).[1][2][3] ULK1 is a serine/threonine kinase that plays a pivotal role in the initiation of autophagy.[4] It acts as a crucial node, integrating signals from nutrient sensors like mTOR and AMPK. Under nutrient-rich conditions, mTOR phosphorylates and inactivates the ULK1 complex. Upon starvation or mTOR inhibition, ULK1 becomes active and phosphorylates downstream components of the autophagy machinery, such as ATG13, FIP200, and Beclin-1, thereby initiating the formation of the autophagosome.[5][6] this compound directly inhibits the catalytic activity of ULK1/2, preventing these initial phosphorylation events and effectively blocking the autophagic flux from the very beginning.[2][6]
3-Methyladenine (3-MA): A Complex Role in Autophagosome Nucleation
3-Methyladenine is one of the most historically used autophagy inhibitors. It primarily targets the class III phosphoinositide 3-kinase (PI3K), also known as Vps34.[7][8] Vps34 is a key component of a complex that includes Beclin-1 and ATG14L, which is essential for the nucleation of the autophagosomal membrane.[9] This complex generates phosphatidylinositol 3-phosphate (PI(3)P) on the endoplasmic reticulum, which serves as a platform to recruit other autophagy-related proteins required for the expansion of the phagophore.
However, the action of 3-MA is complicated by its lack of specificity and a dual, time-dependent role.[10] While it inhibits the class III PI3K required for autophagy, it can also inhibit class I PI3K.[7] Inhibition of class I PI3K, which is part of the Akt/mTOR signaling pathway that normally suppresses autophagy, can lead to the induction of autophagy under nutrient-rich conditions with prolonged treatment.[10] This makes the interpretation of results with 3-MA challenging, as its effect can be context-dependent.[10][11]
Signaling Pathway Diagrams
The following diagrams illustrate the points of intervention for this compound and 3-MA in the autophagy pathway.
Caption: this compound inhibits the ULK1 complex at the initiation stage of autophagy.
Caption: 3-MA primarily inhibits the PI3KC3/Vps34 complex, blocking autophagosome nucleation.
Quantitative Data Comparison
The following table summarizes the key quantitative differences between this compound and 3-MA.
| Feature | This compound | 3-Methyladenine (3-MA) |
| Primary Target(s) | ULK1, ULK2 | Class III PI3K (Vps34) |
| IC50 (ULK1) | 2.9 nM [1][3][12] | Not Applicable |
| IC50 (ULK2) | 1.1 nM [1][3][12] | Not Applicable |
| IC50 (Vps34) | Not a primary target | ~25 µM (in vitro) |
| Typical Cell Culture Concentration | 1-10 µM[1][3][13] | 0.5-10 mM[7][8][14] |
| Specificity | Potent for ULK1/2, but with known off-targets | Low specificity; inhibits Class I and Class III PI3K |
| Known Off-Targets | NUAK1, AMPK, TBK1, Aurora A[6][13][15][16] | Class I PI3K isoforms[7][10] |
Specificity and Off-Target Considerations
This compound is a highly potent inhibitor of ULK1 and ULK2.[2][12] However, kinase profiling has revealed that it can inhibit other kinases, particularly at higher concentrations.[6] Notable off-targets include AMPK-related kinases like NUAK1 and other kinases involved in autophagy and cell signaling such as TBK1.[3][6][15] Despite these off-targets, its high potency for ULK1 allows for a more specific inhibition of autophagy at lower nanomolar concentrations in vitro and low micromolar concentrations in cells compared to 3-MA.[6]
3-Methyladenine (3-MA) is well-known for its lack of specificity and low potency, requiring millimolar concentrations to inhibit autophagy in cell culture.[7][9] Its most significant off-target effect is the inhibition of class I PI3Ks, which complicates data interpretation.[7][10] Furthermore, at the high concentrations required for autophagy inhibition, 3-MA can induce cell death and apoptosis through mechanisms independent of its effect on autophagy.[7][17] Due to these limitations, newer and more specific Vps34 inhibitors are often recommended for contemporary studies.[7][9]
Experimental Protocols
Accurate assessment of autophagy inhibition requires robust experimental methods. Below are detailed protocols for key assays.
Western Blotting for LC3 and p62 Autophagic Flux
This is the most common method to monitor autophagic activity. It measures the conversion of LC3-I to LC3-II (a marker of autophagosome formation) and the degradation of p62/SQSTM1 (an autophagy substrate). An accumulation of LC3-II coupled with an accumulation of p62 indicates a blockage in autophagic flux.
Methodology:
-
Cell Culture and Treatment: Plate cells to reach 70-80% confluency. Treat cells with this compound (e.g., 1-5 µM) or 3-MA (e.g., 5-10 mM) for the desired time. Include a positive control for autophagy induction (e.g., starvation with EBSS) and a negative control (vehicle). To measure flux, a lysosomal inhibitor like Bafilomycin A1 (100 nM) or Chloroquine (50 µM) should be added to a parallel set of wells for the last 2-4 hours of the experiment.
-
Lysate Preparation: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12-15% polyacrylamide gel to ensure separation of LC3-I (18 kDa) and LC3-II (16 kDa).
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against LC3 (1:1000) and p62 (1:1000) overnight at 4°C. Also probe for a loading control like GAPDH or β-actin.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify band intensities using densitometry. An increase in the LC3-II/Actin ratio in the presence of the inhibitor compared to control indicates autophagy blockage. A simultaneous increase in p62 levels further confirms this inhibition.
In Vitro Kinase Assays
ULK1 Kinase Assay (for this compound)
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified ULK1.
Methodology (Luminescence-based, e.g., ADP-Glo™): [4]
-
Reagents: Recombinant human ULK1 enzyme, ULK1 substrate (e.g., Myelin Basic Protein, MBP), ATP, kinase assay buffer, and ADP-Glo™ detection reagents.
-
Master Mix Preparation: Prepare a master mix containing kinase assay buffer, ATP, and the MBP substrate.
-
Inhibitor Preparation: Prepare serial dilutions of this compound.
-
Kinase Reaction: In a 96-well plate, add the ULK1 enzyme to wells containing the test inhibitor or vehicle control. Initiate the reaction by adding the master mix. Incubate at 30°C for a defined period (e.g., 45 minutes).[18]
-
Signal Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. After incubation, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the ADP produced and thus to ULK1 activity. Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Vps34 (PI3KC3) Lipid Kinase Assay (for 3-MA)
This assay measures the production of PI(3)P from a phosphatidylinositol (PI) substrate.
Methodology (Radiometric Assay with TLC): [19]
-
Reagents: Recombinant Vps34/Vps15 complex, lipid substrate vesicles (e.g., PI:PS), kinase buffer, [γ-³²P]ATP, and 3-MA.
-
Liposome Preparation: Prepare small unilamellar vesicles containing the PI substrate.
-
Kinase Reaction: Set up reactions containing the Vps34 enzyme complex, liposomes, and serial dilutions of 3-MA in kinase buffer.
-
Initiation: Start the reaction by adding a mix of MgCl₂ and [γ-³²P]ATP. Incubate at 30°C for 30 minutes.
-
Lipid Extraction: Stop the reaction and extract the lipids using a chloroform/methanol mixture.
-
Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a TLC plate and separate them using a suitable solvent system.
-
Detection and Analysis: Expose the dried TLC plate to a phosphor screen or X-ray film to detect the radiolabeled PI(3)P product. Quantify the spot intensity to determine Vps34 activity and calculate the inhibitory effect of 3-MA.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for comparing autophagy inhibitors.
Caption: General workflow for the comparative analysis of autophagy inhibitors.
Summary and Recommendations
This compound and 3-methyladenine represent two distinct classes of autophagy inhibitors, differing significantly in potency, specificity, and mechanism.
-
This compound is a potent and selective inhibitor of the ULK1/2 initiation kinases.[1][2] It serves as a precise tool for investigating the roles of ULK1-dependent autophagy. While off-target effects should be considered, its high potency allows for more targeted inhibition than 3-MA.
-
3-Methyladenine (3-MA) is a less potent, non-specific inhibitor of PI3K.[7][9] Its utility is hampered by its dual mechanism of action on both Class I and Class III PI3Ks and its potential to induce cell death independent of autophagy.[10][17]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. promega.com [promega.com]
- 5. ULK1 inhibition as a targeted therapeutic strategy for FLT3-ITD-mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Death Triggered by the Autophagy Inhibitory Drug 3-Methyladenine in Growing Conditions Proceeds With DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The autophagic inhibitor 3-methyladenine potently stimulates PKA-dependent lipolysis in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. Dual Role of 3-Methyladenine in Modulation of Autophagy via Different Temporal Patterns of Inhibition on Class I and III Phosphoinositide 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Autophagy inhibitor 3-methyladenine protects against endothelial cell barrier dysfunction in acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Review of ULK1-Mediated Autophagy in Drug Resistance of Cancer [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selective inhibitors of autophagy reveal new link between the cell cycle and autophagy and lead to discovery of novel synergistic drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 3-Methyladenine induces cell death and its interaction with chemotherapeutic drugs is independent of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Determination of VPS34/PIK3C3 Activity in vitro Utilising 32P-γATP - PMC [pmc.ncbi.nlm.nih.gov]
confirming on-target effects of MRT68921 with ULK1/2 knockout cells
A Comparative Guide for Researchers
The selective inhibition of cellular pathways is a cornerstone of modern drug development. Verifying that a compound engages its intended target is a critical step in preclinical research. This guide provides a comparative analysis of the on-target effects of MRT68921, a potent dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, using ULK1/2 knockout cells as a benchmark for specific autophagy inhibition. The experimental data presented herein demonstrates that this compound phenocopies the effects of ULK1/2 genetic deletion, confirming its mechanism of action.
This compound is a valuable tool for studying the roles of ULK1 and ULK2 in autophagy, a fundamental cellular process for degrading and recycling cellular components. Dysregulation of autophagy is implicated in numerous diseases, including cancer and neurodegenerative disorders, making ULK1/2 attractive therapeutic targets.[1][2][3]
Comparison of this compound Effects in Wild-Type vs. ULK1/2 Knockout Cells
To validate the on-target activity of this compound, its effects on autophagy were compared between wild-type (WT) cells and cells with a genetic knockout (KO) of both ULK1 and ULK2. The data consistently show that while this compound significantly impacts autophagy in WT cells, it has a minimal effect in ULK1/2 KO cells, which already exhibit a baseline autophagy deficiency.
| Cell Line | Treatment | LC3-II/I Ratio | p62/SQSTM1 Levels | Autophagosome Formation |
| Wild-Type | Vehicle (DMSO) | Baseline | Baseline | Normal |
| This compound (1 µM) | Decreased | Increased | Blocked | |
| ULK1/2 Knockout | Vehicle (DMSO) | Decreased (relative to WT) | Increased (relative to WT) | Impaired |
| This compound (1 µM) | No significant change | No significant change | Impaired |
Note: This table is a qualitative summary based on published findings. Quantitative values can vary depending on the cell type and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols used to generate the data comparing this compound's effects.
Generation of ULK1/2 Knockout Cell Lines
ULK1/2 double knockout (DKO) cell lines are generated using CRISPR/Cas9 technology.
-
gRNA Design: Guide RNAs (gRNAs) are designed to target early exons of the ULK1 and ULK2 genes to ensure the generation of null alleles.
-
Vector Construction: The designed gRNAs are cloned into a Cas9-expressing vector, often containing a selectable marker like puromycin resistance.
-
Transfection: The Cas9/gRNA plasmids are transfected into the desired wild-type cell line (e.g., A549, MEFs).
-
Selection: Transfected cells are selected using the appropriate antibiotic (e.g., puromycin).
-
Single-Cell Cloning: Single cells are sorted into 96-well plates to establish clonal populations.
-
Validation: Clones are expanded and screened for ULK1 and ULK2 protein knockout by Western blot. Genomic DNA sequencing is performed to confirm the presence of frameshift mutations in the target loci.
Autophagy Flux Assay
Autophagy flux is a measure of the entire process of autophagy, from autophagosome formation to lysosomal degradation.
-
Cell Seeding: Wild-type and ULK1/2 DKO cells are seeded in equal numbers in multi-well plates.
-
Treatment: Cells are treated with either vehicle (DMSO) or this compound at a final concentration of 1 µM for a specified time (e.g., 6 hours). In some experiments, a lysosomal inhibitor such as Bafilomycin A1 is used as a positive control for autophagy flux blockage.
-
Lysis: Cells are washed with ice-old PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting: Protein concentration is determined, and equal amounts of protein are subjected to SDS-PAGE and transferred to a PVDF membrane. Membranes are probed with primary antibodies against LC3B, p62/SQSTM1, and a loading control (e.g., GAPDH).
-
Quantification: Densitometry analysis is performed on the Western blot bands to determine the LC3-II/I ratio and p62 levels relative to the loading control.
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway of autophagy initiation and the experimental workflow to confirm the on-target effects of this compound.
Caption: Autophagy initiation pathway and points of intervention.
Caption: Experimental workflow for validating this compound's on-target effects.
Conclusion
References
- 1. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor this compound exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ULK1 inhibition as a targeted therapeutic strategy for FLT3-ITD-mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of ULK1 by WTAP/IGF2BP3 axis enhances mitophagy and progression in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Dual-Action Inhibitor MRT68921 Demonstrates Potent Anti-Tumor Effects Across Diverse Cancer Models
For Immediate Release
[City, State] – [Date] – New research findings validate the significant anti-tumor potential of MRT68921, a dual inhibitor of NUAK1 and ULK1 kinases, across a range of cancer models. These studies provide compelling evidence for this compound as a promising therapeutic agent, demonstrating superior cytotoxic effects against cancer cells compared to other NUAK1 inhibitors and synergistic activity with standard chemotherapies. This guide offers a comprehensive comparison of this compound's performance, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound distinguishes itself by simultaneously targeting two critical pathways for cancer cell survival and proliferation. By inhibiting NUAK1, a key component of the antioxidant defense system, this compound induces lethal reactive oxygen species (ROS) levels. Concurrently, its inhibition of ULK1/2, essential kinases for autophagy initiation, prevents cancer cells from utilizing this protective mechanism to survive metabolic stress. This dual action leads to potent and selective cancer cell death.
Comparative Efficacy of this compound in Vitro
This compound has demonstrated significant cytotoxic activity across a panel of cancer cell lines, with IC50 values indicating potent anti-proliferative effects. Notably, its performance has been shown to be superior to other reported NUAK1 inhibitors, WZ4003 and HTH-01-015.[1]
| Cancer Type | Cell Line | This compound IC50 (µM)[2] | Alternative/Standard Treatment | IC50/Response | Reference |
| Lung Cancer | NCI-H460 | 1.76 | WZ4003 | Less effective than this compound[1] | [Chen et al., 2020] |
| Lung Cancer | A549 | 4.32 | SBI-0206965 (ULK1 inhibitor) | IC50 of 108 nM (kinase activity)[2] | [Chen et al., 2020] |
| Gastric Cancer | MNK45 | 3.54 | HTH-01-015 | Less effective than this compound[1] | [Chen et al., 2020] |
| Glioblastoma | U251 | 8.91 | - | - | [Chen et al., 2020] |
| Breast Cancer | 4T1 | Not explicitly stated | - | - | [Chen et al., 2020] |
| Mesothelioma | M28 | Potentiates chemotherapy | Carboplatin + Pemetrexed | Response Rate: 18.6% - 32%[3][4] | [St-Germain et al., 2018] |
Note: Direct comparative IC50 values for all agents in all cell lines from a single study are not available. The table presents a consolidation of available data.
In Vivo Anti-Tumor Activity
In vivo studies using xenograft and metastasis models have further substantiated the anti-tumor efficacy of this compound.
| Cancer Model | Treatment Protocol | Key Findings | Reference |
| NCI-H460 Xenograft | 10, 20, or 40 mg/kg/day, s.c. for 7 days[2] | Significant decrease in tumor growth compared to control.[2] | [Chen et al., 2020] |
| MNK45 Xenograft | 20 mg/kg, s.c., every 2 days for 7 treatments[2] | Significantly decreased tumor volumes.[2] | [Chen et al., 2020] |
| 4T1 Metastasis Model | 20 mg/kg/day, i.p. for 7 days[5] | Reduced number of lung metastatic nodules.[5] | [MedChemExpress Data] |
Signaling Pathways and Experimental Workflows
The anti-tumor activity of this compound is rooted in its ability to disrupt key signaling pathways essential for cancer cell survival.
Caption: Mechanism of this compound anti-tumor activity.
Caption: General experimental workflow for evaluating this compound.
Detailed Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cancer cells in 96-well plates until they reach approximately 80% confluence.[2]
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0 to 10 µM for cancer cells, 0 to 40 µM for normal cells) for 24 hours.[2]
-
Assay: Add CCK-8 solution to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength to determine cell viability. The IC50 values are then calculated.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cancer cells (e.g., NCI-H460 and MNK45) with different concentrations of this compound (e.g., 0 to 10 µM) for 24 hours.[2]
-
Harvesting: Collect the cells by centrifugation.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the kit protocol.
-
Analysis: Analyze the stained cells using flow cytometry to quantify the percentage of apoptotic (Annexin V-positive) and necrotic (PI-positive) cells.[2]
ROS Detection Assay (DCFH-DA Staining)
-
Cell Treatment: Treat cancer cells (e.g., NCI-H460) with different concentrations of this compound (e.g., 0, 1, and 5 µM) for 8 hours.[2]
-
Staining: Incubate the cells with DCFH-DA stain.
-
Analysis: Analyze the fluorescence intensity using flow cytometry to measure the levels of intracellular reactive oxygen species.[2]
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 NCI-H460 or MNK45 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[2]
-
Treatment Administration: Once tumors are established, administer this compound via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at specified doses and schedules (e.g., 10-40 mg/kg/day).[2][5]
-
Monitoring: Measure tumor volumes with calipers and monitor the body weight of the mice regularly (e.g., every 3 days).[2]
-
Endpoint Analysis: At the end of the study, excise the tumors and weigh them. Tissues can be used for further analysis, such as immunohistochemistry for markers of apoptosis (Bax, Bcl-2) and proliferation (Ki67).[6]
Western Blot Analysis
-
Cell Lysis: Lyse treated cells in protein lysate buffer.
-
Protein Quantification: Determine protein concentrations using a Bradford protein assay.
-
Electrophoresis and Transfer: Separate protein samples by SDS-PAGE and transfer them to a PVDF membrane.[2]
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., NUAK1, ULK1, p-ULK1, LC3A/B, p-MYPT1, p-Gsk3β, PARP) overnight at 4°C.[2]
-
Detection: Incubate with a secondary antibody and visualize the protein bands using an appropriate detection system.
Conclusion
The collective evidence strongly supports the potent and broad-spectrum anti-tumor effects of this compound. Its dual inhibitory mechanism targeting both antioxidant defense and autophagy presents a promising strategy to overcome cancer cell resistance and survival mechanisms. The data presented herein provides a valuable resource for researchers in the field of oncology and drug development, highlighting this compound as a compelling candidate for further preclinical and clinical investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor this compound exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase II study of pemetrexed plus carboplatin in malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I clinical and pharmacokinetic study of pemetrexed and carboplatin in patients with malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
In Vitro Potency Showdown: MRT68921 vs. MRT67307 in Autophagy Regulation
A Comparative Analysis for Researchers in Drug Discovery and Cell Biology
The Unc-51-like kinases 1 and 2 (ULK1 and ULK2) are central to the initiation of autophagy, a critical cellular recycling process. Their inhibition is a key therapeutic strategy in diseases like cancer. This guide provides an objective comparison of two notable ULK inhibitors, MRT68921 and MRT67307, focusing on their in vitro potency and cellular activity. Both compounds were initially identified in screens for TANK-binding kinase 1 (TBK1) inhibitors but were later characterized as potent inhibitors of ULK1 and ULK2.[1][2]
Quantitative Potency Comparison
This compound emerged from a re-analysis of analogs related to MRT67307, resulting in a compound with significantly enhanced potency against ULK1 and ULK2.[3] As summarized in the table below, this compound exhibits inhibitory activity in the low nanomolar range, marking a greater than 15-fold and 30-fold improvement in IC50 values for ULK1 and ULK2, respectively, when compared to MRT67307.[3]
| Compound | Target Kinase | In Vitro IC50 |
| This compound | ULK1 | 2.9 nM[3][4][5] |
| ULK2 | 1.1 nM[3][4][5] | |
| NUAK1 | Potent dual inhibitor[4][6] | |
| MRT67307 | ULK1 | 45 nM[4][5][7] |
| ULK2 | 38 nM[4][5][7] | |
| TBK1 | 19 nM[7][8] | |
| IKKε | 160 nM[7][8] |
Signaling Pathway and Experimental Workflows
To understand the action of these inhibitors, it is crucial to visualize the signaling pathway they target and the experimental procedures used to quantify their effects.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the in vitro and cellular potency of this compound and MRT67307.
In Vitro Kinase Assay
This assay directly measures the ability of the compounds to inhibit the enzymatic activity of purified ULK1 and ULK2.
Protocol:
-
Reaction Setup: Kinase reactions are performed in a buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM magnesium acetate, 0.1 mM EGTA, and 0.1% β-mercaptoethanol.[9][10]
-
Component Addition: Recombinant GST-tagged ULK1 or ULK2 is added to the reaction mix along with a suitable substrate.
-
Inhibitor Incubation: The compounds (this compound or MRT67307) are added at varying concentrations.
-
Reaction Initiation: The reaction is initiated by adding ATP, including 0.5 µCi of [γ-32P]ATP, to a final concentration of 30 µM. The reaction proceeds for 5 minutes at 25°C.[9][10]
-
Termination: The reaction is stopped by adding SDS-PAGE sample buffer.[9]
-
Analysis: The samples are resolved by SDS-PAGE, transferred to a nitrocellulose membrane, and analyzed by autoradiography to detect substrate phosphorylation. The amount of radioactivity incorporated is quantified to determine the level of kinase inhibition.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | Autophagy | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
Validating the Role of ROS in MRT68921-Induced Apoptosis: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of experimental data to validate the crucial role of Reactive Oxygen Species (ROS) in apoptosis induced by the dual NUAK1 and ULK1/2 inhibitor, MRT68921. We present supporting data on the compound's effects and a comparison with the antioxidant N-acetylcysteine (NAC) as a tool to confirm the ROS-dependent mechanism.
This compound, a potent dual inhibitor of NUAK1 and ULK1/2, has emerged as a promising anti-cancer agent.[1] Its mechanism of action involves the induction of apoptosis in cancer cells by disrupting the balance of oxidative stress signals, leading to an increase in intracellular ROS.[1][2] This guide outlines the experimental evidence for this compound-induced ROS production and apoptosis and provides a framework for validating the role of ROS through the use of antioxidants.
This compound-Induced Apoptosis and ROS Production: Experimental Data
Studies have demonstrated that this compound treatment leads to a dose-dependent increase in both apoptosis and intracellular ROS levels in various cancer cell lines. The following tables summarize key quantitative data from a study by Cui et al. (2020) on NCI-H460 and MNK45 cancer cells.
| Cell Line | This compound Concentration (µM) | Treatment Duration (h) | Apoptotic Cells (%) |
| NCI-H460 | 0 | 24 | ~5 |
| 1 | 24 | ~15 | |
| 5 | 24 | ~30 | |
| 10 | 24 | ~45 | |
| MNK45 | 0 | 24 | ~8 |
| 1 | 24 | ~20 | |
| 5 | 24 | ~40 | |
| 10 | 24 | ~55 |
Table 1: Effect of this compound on Apoptosis in Cancer Cells. Data is approximated from graphical representations in Cui et al. (2020) and shows a dose-dependent increase in the percentage of apoptotic cells as determined by Annexin V/PI staining.
| Cell Line | This compound Concentration (µM) | Treatment Duration (h) | Relative ROS Levels (Fold Change) |
| NCI-H460 | 0 | 8 | 1.0 |
| 1 | 8 | ~1.5 | |
| 5 | 8 | ~2.5 |
Table 2: Effect of this compound on ROS Production in NCI-H460 Cells. Data is approximated from graphical representations in Cui et al. (2020) and shows a dose-dependent increase in relative ROS levels as determined by DCFH-DA staining.
The Antioxidant Rescue: Validating the Role of ROS with N-acetylcysteine (NAC)
To experimentally validate that the apoptosis induced by this compound is indeed mediated by ROS, a common approach is to use a ROS scavenger, such as N-acetylcysteine (NAC), to see if it can "rescue" the cells from apoptosis. While a study directly investigating the effect of NAC on this compound-treated cells is not available, numerous studies have demonstrated the efficacy of NAC in reversing ROS-mediated apoptosis induced by other compounds.
The following table presents representative data on how NAC can reverse the effects of a ROS-inducing agent.
| Treatment | Cell Viability (%) | Apoptotic Cells (%) | Relative ROS Levels (Fold Change) |
| Control | 100 | 5 | 1.0 |
| ROS-Inducing Agent | 50 | 40 | 3.0 |
| ROS-Inducing Agent + NAC | 90 | 10 | 1.2 |
Table 3: Representative Data on the Reversal of ROS-Mediated Apoptosis by N-acetylcysteine (NAC). This table illustrates the expected outcome of an antioxidant rescue experiment, where NAC treatment restores cell viability, reduces the percentage of apoptotic cells, and decreases ROS levels in the presence of a ROS-inducing agent.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for this compound-induced apoptosis and a typical experimental workflow for validating the role of ROS.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for validating the role of ROS.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (CCK-8/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound, with or without pre-treatment with NAC (typically 1-5 mM for 1-2 hours). Include appropriate vehicle controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT after solubilization) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells in 6-well plates with this compound, with or without NAC pre-treatment, for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
Intracellular ROS Measurement (DCFH-DA Staining)
-
Cell Treatment: Treat cells in 6-well plates or a 96-well black plate with this compound, with or without NAC pre-treatment.
-
Probe Loading: After treatment, incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation at 485 nm and emission at 535 nm.
-
Analysis: Normalize the fluorescence intensity to the control group to determine the relative fold change in ROS levels.
By following these protocols and comparing the results of this compound treatment with and without an antioxidant like NAC, researchers can effectively validate the critical role of ROS in the apoptotic mechanism of this promising anti-cancer compound. This understanding is vital for the further development and optimization of this compound as a therapeutic agent.
References
Safety Operating Guide
Proper Disposal of MRT68921: A Guide for Laboratory Professionals
For immediate reference, consult the Safety Data Sheet (SDS) provided by the manufacturer for the most specific and up-to-date disposal guidelines. This document outlines the essential procedures for the safe handling and disposal of MRT68921, a potent inhibitor of ULK1/2 kinases used in autophagy research. Adherence to these protocols is critical to ensure personnel safety and environmental compliance.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat or other protective clothing to prevent skin contact.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Spill and Waste Management
In the event of a spill, contain the material with an inert absorbent (e.g., vermiculite, sand, or earth). Do not allow the chemical to enter drains or waterways. Collect the absorbed material and contaminated surfaces into a sealed, labeled container for proper disposal.
Waste this compound and its containers must be treated as hazardous waste. The following table summarizes the key disposal considerations:
| Waste Type | Disposal Consideration |
| Unused this compound | Dispose of as hazardous waste in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of down the drain or in regular trash. |
| Contaminated Materials | Items such as gloves, absorbent materials, and empty containers that have come into direct contact with this compound should be collected in a sealed, labeled container and disposed of as hazardous chemical waste. |
| Solutions of this compound | Aqueous and solvent-based solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container for disposal by a licensed chemical waste disposal company. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for the proper disposal of this compound waste.
Experimental Protocols Cited in Safety and Handling
While specific experimental protocols are not detailed in the disposal procedures, the handling and waste management guidelines are based on the chemical and toxicological properties of this compound. The procedures outlined are standard for potent, biologically active small molecules used in research. The primary goal is to prevent accidental exposure and environmental contamination. Always refer to your institution's specific safety protocols and the manufacturer's SDS for the most comprehensive guidance.
Personal protective equipment for handling MRT68921
Essential Safety and Handling Guide for MRT68921
For Research Use Only. Not for human or veterinary use. [1][2][3]
This guide provides essential safety and logistical information for handling this compound, a potent dual inhibitor of autophagy kinases ULK1 and ULK2.[1][4] Adherence to these procedures is critical to ensure personnel safety and experimental integrity.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended PPE for various laboratory tasks involving this compound. One supplier has indicated the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[5].
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid Compound | Chemical splash goggles | Nitrile gloves | Lab coat | Recommended if not in a fume hood to avoid inhaling dust |
| Preparing Stock Solutions | Chemical splash goggles | Nitrile gloves | Lab coat | Use a chemical fume hood |
| Cell Culture and Assays | Safety glasses | Nitrile gloves | Lab coat | Not typically required |
| Spill Cleanup | Chemical splash goggles | Heavy-duty nitrile gloves | Lab coat | As needed, depending on spill size and ventilation |
| Waste Disposal | Safety glasses | Nitrile gloves | Lab coat | Not typically required |
Operational Plan: Handling and Disposal
Receiving and Storage:
-
Upon receipt, inspect the container for damage.
-
Store in a dry, dark place at -20°C for up to one year.[1]
-
Keep the container tightly sealed.
Preparation of Solutions:
-
Solubility: this compound is soluble in DMSO (up to 10 mg/mL with heating) and ethanol (< 1 mg/mL). It is poorly soluble in water.[6]
-
Always prepare solutions in a chemical fume hood.
-
To prepare a stock solution, slowly add the solvent to the solid compound to avoid dust formation.
Experimental Procedures:
-
When treating cells, typical concentrations range from 1 µM to 10 µM.[7]
-
Always wash hands thoroughly after handling.
Disposal Plan:
-
Dispose of all waste materials (unused compound, contaminated labware) in accordance with institutional and local environmental regulations.
-
Do not discard down the drain.
-
Place contaminated sharps in a designated sharps container.
Mechanism of Action and Experimental Workflow
This compound is a potent inhibitor of ULK1 and ULK2, with IC50 values of 2.9 nM and 1.1 nM, respectively.[1][4][7] It also inhibits NUAK1.[7][8] By inhibiting these kinases, this compound blocks the initiation of autophagy, leading to an accumulation of early autophagosomal structures.[4][9] This disruption of autophagy can induce the production of reactive oxygen species (ROS) and lead to apoptosis in cancer cells.[7][8]
Caption: Mechanism of action of this compound, which inhibits the ULK1/ULK2 complex to block autophagy and induce apoptosis.
Experimental Protocol: Western Blot for Autophagy Markers
A common method to assess the effect of this compound on autophagy is to measure the levels of the autophagy marker protein LC3-II by Western blot.
Methodology:
-
Cell Treatment: Plate mouse embryonic fibroblasts (MEFs) or other suitable cells and grow to approximately 75% confluency.[4]
-
Induce Autophagy: Wash cells and incubate in Earle's Balanced Salt Solution (EBSS) for 1 hour to induce autophagy. Include a control group with complete medium.[4]
-
Inhibitor Treatment: Treat cells with 1 µM this compound during the starvation period.[4]
-
Cell Lysis: Lyse the cells and collect the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.[4]
-
Immunoblotting: Probe the membrane with primary antibodies against LC3 and a loading control (e.g., β-actin), followed by incubation with appropriate secondary antibodies.
-
Detection and Analysis: Visualize the protein bands and quantify the LC3-II/LC3-I ratio to assess autophagic flux.
References
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. medkoo.com [medkoo.com]
- 3. raybiotech.com [raybiotech.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound hydrochloride | ULK Inhibitor | AmBeed.com [ambeed.com]
- 6. This compound | Autophagy | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor this compound exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
